tert-Butylurea
Description
Properties
IUPAC Name |
tert-butylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-5(2,3)7-4(6)8/h1-3H3,(H3,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEHSYHLHLHPAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044365 | |
| Record name | (1,1-Dimethylethyl)urea | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1118-12-3 | |
| Record name | tert-Butylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | (1,1-Dimethylethyl)urea | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butylurea | |
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| Record name | Urea, N-(1,1-dimethylethyl)- | |
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| Record name | (1,1-Dimethylethyl)urea | |
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| Record name | tert-butylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.962 | |
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| Record name | (1,1-DIMETHYLETHYL)UREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T81TP489AF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butylurea (CAS Number: 1118-12-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-Butylurea, a key chemical intermediate in organic synthesis, with a particular focus on its relevance to drug discovery and development. This document covers its physicochemical properties, detailed synthesis protocols, and its application in the construction of pharmacologically relevant scaffolds. While this compound itself is not known for direct biological activity, its utility as a precursor to bioactive molecules, including established pharmaceuticals, is highlighted. This guide aims to be a valuable resource for professionals in the pharmaceutical and chemical research fields.
Physicochemical Properties
This compound, also known as N-tert-Butylurea, is a white crystalline solid.[1] Its fundamental physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 1118-12-3 | [2][3][4] |
| Molecular Formula | C₅H₁₂N₂O | [2][3] |
| Molecular Weight | 116.16 g/mol | [3][5] |
| Melting Point | ~185 °C (decomposes) | [1][5] |
| Boiling Point | 217.23 °C (estimated) | [5] |
| Density | 1.0551 g/cm³ (rough estimate) | [5] |
| IUPAC Name | This compound | [6] |
| InChI Key | JLEHSYHLHLHPAL-UHFFFAOYSA-N | [2][4] |
| SMILES | CC(C)(C)NC(=O)N | [6] |
Synthesis and Purification
Experimental Protocol: Synthesis of this compound
This compound can be synthesized by the reaction of urea with tert-butanol in the presence of concentrated sulfuric acid.[1]
Materials:
-
Urea
-
tert-Butanol
-
Concentrated Sulfuric Acid
-
Ice bath
Procedure:
-
In a suitable reaction vessel, treat 1 mole of urea with 2 moles of tert-butanol.
-
Slowly add 2 moles of concentrated sulfuric acid to the mixture while maintaining the temperature between 20-25 °C using an ice bath for cooling.[1]
-
Stir the reaction mixture until the reaction is complete.
-
The product can be isolated and purified by recrystallization.
Purification Method
A common impurity in the synthesis of this compound is N,N'-di-tert-butyl urea, which has low solubility in water.[1]
Procedure:
-
Recrystallize the crude this compound from hot water.
-
Filter off any insoluble material (N,N'-di-tert-butyl urea).
-
Cool the filtrate to 0 to -5 °C with stirring to induce crystallization of this compound.
-
Collect the crystals by filtration and dry them in a vacuum at room temperature over a desiccant such as potassium hydroxide (KOH) or sulfuric acid (H₂SO₄).[1] Note: this compound sublimes slowly at elevated temperatures.[1]
Applications in Organic Synthesis and Drug Development
This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The sterically bulky tert-butyl group can influence the reactivity and properties of the final compounds.[7]
Synthesis of Substituted Ureas: The Tropolonylurea Example
Experimental Protocol: General Procedure for the Synthesis of Tropolonylureas
This protocol is adapted from the work of Ito et al.[8]
Materials:
-
N-t-Butyl-N'-(5-tropolonyl)urea (3)
-
Amine (primary or secondary)
-
Toluene
Procedure:
-
In a reaction vessel, dissolve N-t-butyl-N'-(5-tropolonyl)urea (3) and the desired amine in toluene.
-
Heat the solution at 120 °C.
-
Monitor the reaction progress by a suitable method (e.g., TLC or NMR).
-
Upon completion, evaporate the solvent in vacuo.
-
Wash the residue with a suitable solvent (e.g., methanol, dichloromethane, ether, or water) to isolate the crude product.
-
If necessary, purify the product by flash chromatography.
References
- 1. This compound | 1118-12-3 [chemicalbook.com]
- 2. Urea, (1,1-dimethylethyl)- [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. Urea, (1,1-dimethylethyl)- [webbook.nist.gov]
- 5. chembk.com [chembk.com]
- 6. (1,1-Dimethylethyl)urea | C5H12N2O | CID 14233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
tert-Butylurea chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of tert-Butylurea
This guide provides a comprehensive overview of the chemical properties and structure of this compound, tailored for researchers, scientists, and drug development professionals. The information is presented in a structured format to facilitate easy access and comparison of data.
Chemical Identity and Structure
This compound, also known as N-tert-Butylurea, is a simple substituted urea compound. Its structure is characterized by a tert-butyl group attached to one of the nitrogen atoms of the urea moiety.
Molecular Structure Diagram:
Caption: 2D Chemical Structure of this compound.
Table 1: Chemical Identifiers and Structural Information
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1118-12-3 |
| Molecular Formula | C₅H₁₂N₂O |
| SMILES | CC(C)(C)NC(N)=O |
| InChI Key | JLEHSYHLHLHPAL-UHFFFAOYSA-N |
Physicochemical Properties
This compound is a white crystalline solid at room temperature. Its properties are summarized in the table below. There is some variability in the reported melting and boiling points in the literature.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 116.16 g/mol | [1][2] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 178-182 °C or ~185 °C (decomposes) | [4][5] |
| Boiling Point | Not available (sublimes) | [4][5] |
| Density | ~1.0551 g/cm³ (rough estimate) | [5] |
| pKa | 14.37 ± 0.46 (Predicted) | [5] |
| Solubility in Water | Appreciably soluble | [3] |
| Solubility in Organic Solvents | Soluble in alcohols and ethers | [3] |
Experimental Protocols
Synthesis of this compound
A common and well-documented method for the synthesis of this compound is the reaction of urea with tert-butanol in the presence of concentrated sulfuric acid. The following protocol is adapted from Organic Syntheses.
Experimental Workflow for the Synthesis of this compound:
Caption: Workflow for the synthesis and purification of this compound.
Detailed Methodology:
-
Reaction Setup: In a flask equipped with a mechanical stirrer and a dropping funnel, place 1.98 moles of concentrated sulfuric acid and cool it in an ice bath.
-
Addition of Urea: Slowly add 1 mole of finely powdered urea to the sulfuric acid, ensuring the temperature is maintained between 20-25 °C.
-
Addition of tert-Butyl Alcohol: Add 2 moles of tert-butyl alcohol dropwise from the funnel, again maintaining the temperature between 20-25 °C.
-
Reaction: After the addition is complete, continue stirring the mixture for a period to ensure the reaction goes to completion.
-
Work-up: Pour the reaction mixture onto crushed ice.
-
Neutralization: Carefully neutralize the acidic solution with a concentrated sodium hydroxide solution until it is alkaline.
-
Isolation: Collect the precipitated crude this compound by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from hot water to obtain pure this compound. Dry the crystals under vacuum.
Spectroscopic Analysis
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group, a broad singlet for the NH proton adjacent to the tert-butyl group, and another broad singlet for the two protons of the terminal NH₂ group. The chemical shifts will be influenced by the solvent used.
-
¹³C NMR: The carbon NMR spectrum should exhibit a signal for the quaternary carbon of the tert-butyl group, a signal for the three equivalent methyl carbons of the tert-butyl group, and a signal for the carbonyl carbon of the urea moiety.
-
IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary and secondary amine groups (in the range of 3500-3300 cm⁻¹), C-H stretching of the alkyl group (around 2950-2850 cm⁻¹), and a strong absorption for the C=O (carbonyl) stretching of the urea group (typically around 1690-1630 cm⁻¹).
Biological Activity and Signaling Pathways
Based on a comprehensive search of the scientific literature, there is no significant information available regarding the direct biological activities or involvement in specific signaling pathways of this compound. Its primary application appears to be as a chemical intermediate in the synthesis of other molecules, such as pharmaceuticals and agrochemicals. The presence of the tert-butyl group can influence the metabolic stability of parent compounds. For instance, tert-butyl groups can be sites of oxidative metabolism by cytochrome P450 enzymes.
Conclusion
This compound is a well-characterized organic compound with established synthetic routes. Its physicochemical properties make it a useful building block in organic synthesis. While detailed spectroscopic and quantitative solubility data are not widely published, its structural features allow for predictable spectral characteristics. Currently, there is a lack of information on its direct biological roles, with its significance primarily lying in its use as a synthetic intermediate. This guide provides a foundational understanding of this compound for professionals in research and development.
References
Synthesis of tert-Butylurea from Urea and tert-Butanol: A Technical Guide
Abstract: This technical guide provides an in-depth overview of the synthesis of tert-butylurea from the reaction of urea and tert-butanol. The core of this process is an acid-catalyzed reaction, typically employing concentrated sulfuric acid. This document outlines the reaction mechanism, a detailed experimental protocol, and key quantitative data. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Reaction Pathway and Mechanism
The synthesis of this compound from urea and tert-butanol proceeds via an acid-catalyzed nucleophilic substitution reaction. Concentrated sulfuric acid serves a dual purpose: it acts as a catalyst and a dehydrating agent. The reaction mechanism involves the formation of a tert-butyl carbocation, which is then attacked by the nucleophilic urea.
The reaction can be summarized as follows:
(CH₃)₃COH + H₂NCONH₂ --(H₂SO₄)--> (CH₃)₃CNHCONH₂ + H₂O
A possible side reaction is the formation of N,N'-di-tert-butylurea, which can occur if the product, this compound, reacts further with another tert-butyl carbocation.[1]
Experimental Workflow
The general experimental procedure for the synthesis of this compound involves the careful mixing of reactants at a controlled temperature, followed by a workup procedure to isolate the crude product, and finally, purification by recrystallization.
Detailed Experimental Protocol
This protocol is a modification of a general method for the preparation of alkyl ureas.[2]
Reagents and Materials:
-
Concentrated Sulfuric Acid (98%)
-
Urea (finely powdered)
-
tert-Butanol
-
Cracked Ice
-
Distilled Water
-
Sodium Hydroxide (for drying, optional)
Procedure:
-
In a suitable reaction vessel equipped with a stirrer and a dropping funnel, and cooled in an ice bath, place 196 g (106.5 ml, 2 moles) of concentrated sulfuric acid.
-
Slowly add 60 g (1 mole) of finely powdered urea to the sulfuric acid at a rate that maintains the temperature between 20°C and 25°C.[2]
-
From the dropping funnel, add 148 g (188 ml, 2 moles) of tert-butanol dropwise.[1][2] The rate of addition should be controlled to keep the temperature between 20°C and 25°C.[1][2]
-
After the addition is complete, continue stirring the mixture for an additional 30 minutes.
-
Allow the mixture to stand at room temperature overnight (approximately 16 hours).[2][3]
-
Pour the reaction mixture with stirring onto 1.5 kg of cracked ice and water in a large beaker.[2]
-
Stir the mixture in the ice bath until the temperature drops to about 15°C.
-
Collect the precipitated crude product by filtration using a Büchner funnel.
-
Wash the filter cake with two 100 ml portions of cold water.[2]
-
For purification, transfer the crude product to a beaker with 500 ml of water and heat to boiling.[2]
-
Filter the hot solution quickly to remove any insoluble impurities, such as N,N'-di-tert-butylurea.[1][2]
-
Cool the filtrate to 0–5°C with occasional stirring to induce crystallization.
-
Collect the white precipitate of this compound by filtration.
-
Dry the purified product. This can be done overnight in the presence of sodium hydroxide pellets.[2]
Data Presentation
Table 1: Reactant Quantities and Reaction Conditions
| Parameter | Value | Molar Ratio (with respect to Urea) | Reference |
| Urea | 60 g (1 mole) | 1 | [2] |
| tert-Butanol | 148 g (188 ml, 2 moles) | 2 | [1][2] |
| Concentrated Sulfuric Acid | 196 g (106.5 ml, 2 moles) | 2 | [1][2] |
| Reaction Temperature | 20-25 °C | N/A | [1][2][3] |
| Reaction Time | Approx. 16 hours (standing) | N/A | [2][3] |
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Appearance | White crystals or crystalline powder | [1] |
| Purity (typical) | 98% | [1] |
| Main Impurity | N,N'-di-tert-butylurea | [1] |
| Solubility | Soluble in hot water | [1] |
Safety Considerations
-
Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. It can cause severe burns upon contact with skin or eyes. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All additions should be performed slowly and with adequate cooling to control the exothermic reaction.
-
tert-Butanol: Flammable liquid and vapor. Keep away from heat, sparks, and open flames. Use in a well-ventilated area.
-
Urea: May cause skin and eye irritation.
It is crucial to perform this synthesis in a well-ventilated fume hood and to have appropriate safety equipment readily available.
Conclusion
The synthesis of this compound from urea and tert-butanol using concentrated sulfuric acid as a catalyst is a well-established and effective method.[1][2] Careful control of the reaction temperature is essential to minimize the formation of byproducts. The purification of the final product via recrystallization from hot water is effective in removing the primary impurity, N,N'-di-tert-butylurea.[1][2] This technical guide provides a comprehensive framework for the successful synthesis and purification of this compound for research and development purposes.
References
Solubility of tert-Butylurea in Common Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of tert-Butylurea, a compound of interest in pharmaceutical and agrochemical research. While specific quantitative solubility data in a range of organic solvents remains proprietary or not widely published, this document outlines the expected solubility behavior based on its chemical structure and available qualitative information. Furthermore, this guide details standardized experimental protocols for the precise determination of this compound's solubility, empowering researchers to generate crucial data for their specific applications. The included methodologies—gravimetric analysis, the isothermal equilibrium method, and UV-Vis spectroscopy—are presented with the necessary detail to ensure accurate and reproducible results.
Introduction to this compound
This compound, also known as N-tert-Butylurea, is a derivative of urea featuring a bulky tert-butyl group attached to one of the nitrogen atoms. Its molecular structure, containing both a polar urea moiety capable of hydrogen bonding and a nonpolar tert-butyl group, imparts a versatile solubility profile. This amphiphilic nature makes it soluble in a range of solvents, a critical property for its application in organic synthesis, formulation development, and biological studies.[1][2] Understanding its solubility is paramount for designing efficient reaction conditions, developing stable formulations, and predicting its behavior in biological systems.
Solubility Profile of this compound
Based on available literature, this compound exhibits appreciable solubility in polar organic solvents. This is attributed to the urea functional group, which can participate in hydrogen bonding with protic solvents and interact favorably with other polar molecules.
Qualitative Solubility:
-
High Solubility: Expected in polar protic solvents such as alcohols (methanol, ethanol) and polar aprotic solvents like acetone .[1] The ability of the urea group to form hydrogen bonds is a key driver of its solubility in these solvents.
-
Moderate to Low Solubility: Expected in solvents of intermediate polarity like ethyl acetate and dichloromethane .
-
Low to Insoluble: Expected in nonpolar solvents such as toluene and other hydrocarbons. The hydrophobic tert-butyl group may contribute to some minimal solubility in nonpolar environments, but the highly polar urea group dominates, leading to poor overall solubility in such solvents.
Temperature Dependence:
The solubility of this compound in organic solvents is expected to be strongly dependent on temperature. As with most solid solutes, its solubility generally increases with a rise in temperature.[1] This positive temperature coefficient is an important consideration for processes such as recrystallization and for preparing solutions of varying concentrations.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (Mole Fraction, x) |
| Methanol | |||
| Ethanol | |||
| Acetone | |||
| Ethyl Acetate | |||
| Dichloromethane | |||
| Toluene |
Experimental Protocols for Solubility Determination
To empower researchers to obtain the necessary quantitative data, this section provides detailed protocols for three widely accepted methods for determining the solubility of a solid compound like this compound in organic solvents.
Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining solubility. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid solute.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.
-
Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can be achieved using a magnetic stirrer, orbital shaker, or rotator. The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the supernatant remains constant. For many systems, 24 to 48 hours is adequate.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation or dissolution.
-
Filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.
-
-
Solvent Evaporation and Weighing:
-
Transfer the filtered solution to a pre-weighed, dry container (e.g., a glass petri dish or beaker).
-
Evaporate the solvent under controlled conditions. This can be done in a fume hood at ambient temperature, in a vacuum oven at a temperature that does not cause decomposition of the solute, or by gentle heating.
-
Once the solvent is completely removed, place the container with the dried this compound residue in a desiccator to cool to room temperature and to prevent moisture absorption.
-
Weigh the container with the residue. The difference between this weight and the initial weight of the empty container gives the mass of the dissolved this compound.
-
-
Calculation:
-
The solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or as a mole fraction.
-
Isothermal Equilibrium Method
The isothermal equilibrium method, often referred to as the shake-flask method, is a gold-standard technique for determining thermodynamic solubility. It involves equilibrating a suspension of the solute in the solvent at a constant temperature and then analyzing the concentration of the solute in the saturated solution.
Methodology:
-
Sample Preparation:
-
Place an excess of solid this compound into a series of vials or flasks, each containing a precise volume of the desired organic solvent.
-
-
Equilibration:
-
Seal the containers and place them in a constant-temperature bath or incubator with agitation (e.g., an orbital shaker).
-
Allow the samples to equilibrate for a predetermined period (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the undissolved solid to sediment.
-
Alternatively, centrifuge the samples at the same constant temperature to facilitate the separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Analyze the concentration of this compound in the supernatant using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose. A calibration curve prepared with standard solutions of this compound in the same solvent must be used for quantification.
-
-
Data Analysis:
-
The concentration determined from the analytical method represents the solubility of this compound in that solvent at the specified temperature.
-
UV-Vis Spectroscopy Method
For compounds that have a chromophore and absorb light in the ultraviolet-visible range, UV-Vis spectroscopy can be a rapid and effective method for determining solubility. This compound's urea group provides some UV absorbance.
Methodology:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert law.
-
-
Preparation of Saturated Solution:
-
Prepare a saturated solution of this compound in the same manner as described in the gravimetric or isothermal equilibrium methods.
-
-
Sample Preparation and Measurement:
-
After reaching equilibrium, filter the saturated solution to remove any undissolved solid.
-
It may be necessary to dilute a known volume of the filtered saturated solution with the pure solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the (diluted) sample at the λmax.
-
-
Calculation:
-
Use the measured absorbance and the equation of the line from the calibration curve to determine the concentration of this compound in the (diluted) solution.
-
If the sample was diluted, multiply the calculated concentration by the dilution factor to obtain the solubility of the saturated solution.
-
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the experimental determination of solubility using the methods described above.
Caption: A generalized workflow for the experimental determination of solubility.
Conclusion
While quantitative solubility data for this compound in common organic solvents is not extensively documented in publicly accessible sources, its chemical structure suggests a preference for polar solvents, with solubility increasing with temperature. This technical guide provides researchers with the necessary theoretical background and, more importantly, detailed experimental protocols to determine this critical physicochemical property. By employing the gravimetric, isothermal equilibrium, or UV-Vis spectroscopic methods outlined herein, scientists and drug development professionals can generate the precise and reliable solubility data required to advance their research and development activities.
References
tert-Butylurea molecular weight and chemical formula
An In-depth Technical Guide to tert-Butylurea
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of this compound, along with detailed experimental protocols for its synthesis and purification.
Core Chemical and Physical Properties
This compound is a mono-substituted urea that is of interest in various chemical and pharmaceutical research applications. A summary of its key quantitative data is presented below.
| Property | Value | Reference(s) |
| Chemical Formula | C₅H₁₂N₂O | [1][2] |
| Molecular Weight | 116.16 g/mol | [1][2][3][4] |
| IUPAC Name | This compound | [2][5] |
| CAS Number | 1118-12-3 | [1][2] |
| Melting Point | ~185 °C (decomposes) | [6] |
| Appearance | White crystals or crystalline powder | [3] |
Synthesis and Purification of this compound
A common and effective method for the laboratory-scale synthesis of this compound involves the reaction of urea with tert-butanol in the presence of concentrated sulfuric acid.[3] The subsequent purification is typically achieved through recrystallization.
Experimental Protocols
I. Synthesis of this compound
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials:
-
Urea (finely powdered)
-
tert-Butyl alcohol
-
Concentrated sulfuric acid (sp. gr. 1.84)
-
Ice
-
Water
-
Sodium hydroxide
Equipment:
-
500-mL three-necked flask
-
Mechanical stirrer
-
200-mL dropping funnel
-
Thermometer
-
Ice bath
-
15-cm Büchner funnel
-
2-L beaker
-
Steam-heated Büchner funnel (8-cm)
Procedure:
-
Place 193 g (105 mL, 1.98 moles) of concentrated sulfuric acid into the 500-mL three-necked flask and cool it in an ice bath.
-
Slowly add 60 g (1 mole) of finely powdered urea to the sulfuric acid, ensuring the temperature is maintained between 20°C and 25°C.
-
Add 148 g (188 mL, 2 moles) of tert-butyl alcohol dropwise from the dropping funnel, maintaining the temperature between 20°C and 25°C.
-
After the addition is complete, continue stirring the mixture for a period of time to ensure the reaction goes to completion.
-
Pour the reaction mixture into a 4-L beaker containing 1 kg of cracked ice and water.
-
Neutralize the mixture by slowly adding a solution of sodium hydroxide (160 g in 750 mL of water) with stirring, keeping the temperature below 25°C with an ice bath.
-
Once the mixture is alkaline to Congo red indicator, continue to stir it in the ice bath until the temperature drops to about 15°C.
-
Collect the precipitated crude this compound on a 15-cm Büchner funnel, wash it with two 100-mL portions of cold water, and press it as dry as possible.
II. Purification of this compound by Recrystallization
A potential impurity in the synthesized product is N,N'-di-tert-butyl urea, which has low solubility in water.[3]
Procedure:
-
Transfer the crude this compound cake to a 2-L beaker and add 500 mL of water.
-
Heat the mixture to boiling and filter it quickly while hot through a steam-heated Büchner funnel.
-
Cool the filtrate to 0–5°C with occasional stirring.
-
Collect the resulting white precipitate of purified this compound on a 15-cm Büchner funnel.
-
Dry the purified product in a vacuum at room temperature over a suitable desiccant like potassium hydroxide (KOH) or sulfuric acid (H₂SO₄).[3] Note that this compound can sublime slowly at higher temperatures.[3]
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the synthesis and purification process for this compound.
Caption: Workflow for the synthesis and purification of this compound.
References
tert-Butylurea safety data sheet and handling precautions
An In-depth Technical Guide to the Safety and Handling of tert-Butylurea
This guide provides comprehensive safety data and handling precautions for this compound, compiled for researchers, scientists, and professionals in drug development. The information is derived from multiple safety data sheets and chemical databases to ensure a thorough overview.
Chemical and Physical Properties
This compound is a white crystalline solid.[1][2][3] Its physical and chemical properties are essential for safe handling and storage. The data below has been aggregated for clarity.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂N₂O | [1][2] |
| Molecular Weight | 116.16 g/mol | [1][2][4] |
| CAS Number | 1118-12-3 | [5] |
| Appearance | White crystals or crystalline powder | [1][2] |
| Melting Point | ~185 °C (decomposition)[1][2][6] / 178-182 °C[5] | |
| Boiling Point | 217.23 °C (rough estimate) | [1][2] |
| Density | 1.0551 g/cm³ (rough estimate) | [1][2] |
| Flash Point | 52.8 °C | [1] |
| Vapor Pressure | 2.04 mmHg at 25°C | [1] |
| Solubility | Appreciably soluble in water and soluble in organic solvents like alcohols and ethers.[3] |
Hazard Identification and Classification
This compound is classified as hazardous under the OSHA Hazard Communication Standard.[7] The primary hazards are related to acute toxicity and irritation.
| Classification | Category | Hazard Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed[2][7] |
| Acute Dermal Toxicity | Category 4 | H312: Harmful in contact with skin[7] |
| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled[7] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][7] |
Hazard Symbols:
-
GHS07 (Exclamation Mark)[2]
Experimental Protocols
Detailed experimental protocols for toxicological assessments, such as the determination of LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%), are not typically provided in standard Safety Data Sheets. These protocols are extensive, follow specific regulatory guidelines (e.g., OECD Test Guidelines), and are part of the complete toxicological dossiers that are often proprietary.
The hazard classifications provided in Section 2 are derived from the results of such studies. For example, a "Category 4" classification for acute oral toxicity indicates that the LD50 value for the substance falls within the range of 300 to 2000 mg/kg for rats. This quantitative result is then translated into the standardized hazard statement "Harmful if swallowed" for clear communication of risk.
Handling and Storage Precautions
Proper handling and storage are crucial to minimize exposure and ensure safety.
Safe Handling
-
Ventilation: Use only outdoors or in a well-ventilated area.[7] If vapors or aerosols are generated, use local exhaust ventilation.[8]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[7] Do not eat, drink, or smoke when using this product.[7][9]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[7][8]
-
Avoid Inhalation: Do not breathe dust, fumes, or sprays.[7][9]
-
Equipment: Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[8][10]
Storage
-
Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][8] A recommended storage temperature is 2-8°C.[2]
-
Incompatibilities: Store away from incompatible materials such as oxidizing agents.[8]
-
Containers: Keep in suitable, closed containers for storage.[11]
Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls and appropriate PPE are essential to prevent exposure.
-
Engineering Controls: Ensure adequate ventilation, especially in confined areas.[7] Safety showers and eye wash fountains should be available in the immediate vicinity of potential exposure.[9]
-
Eye/Face Protection: Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 specifications.[7][9] A face shield may be required in situations with a high risk of splashing.[8][9]
-
Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[7][9] A lab coat, long pants, and closed-toe shoes are mandatory.[12]
-
Hand Protection: Wear protective gloves, such as nitrile or butyl rubber.[9][12] Gloves must be inspected before use and changed immediately upon contamination.[12][13]
-
Respiratory Protection: If engineering controls are insufficient or exposure limits are exceeded, use a NIOSH-approved respirator.[9][12]
First-Aid Measures
Immediate first aid is critical in the event of exposure.
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[7][8] If the person is not breathing, give artificial respiration.[7][9] Seek medical attention.[7]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[7] Seek medical attention.[7]
-
Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids.[7][9] Remove contact lenses if present and easy to do.[8][9] Seek medical attention.[7]
-
Ingestion: Clean the mouth with water and rinse.[7][9] Do NOT induce vomiting.[9] Seek medical attention.[7][9]
Fire-Fighting and Accidental Release Measures
Fire-Fighting
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[7][8][9]
-
Hazardous Combustion Products: Thermal decomposition can generate poisonous fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[7][8]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[7]
Accidental Release
-
Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[7] Evacuate unnecessary personnel and keep people away from and upwind of the spill.[8]
-
Environmental Precautions: Prevent the substance from entering sewers or public waters.[9]
-
Containment and Cleanup: Sweep or shovel the spilled material into a suitable container for disposal.[7][9] Avoid generating dust.[9]
Disposal Considerations
Dispose of all chemical waste and contaminated materials in accordance with local, state, and federal regulations.[12][14] Waste should be collected in clearly labeled, sealed, and compatible containers.[12] The material may be disposed of by a licensed chemical destruction plant or through controlled incineration.[13]
Visualized Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: A workflow diagram for the safe handling of this compound.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 1118-12-3 [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Butylurea | C5H12N2O | CID 11595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. CAS # 1118-12-3, N-tert-Butylurea - chemBlink [ww.chemblink.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. echemi.com [echemi.com]
The Urea Scaffold: A Century of Innovation in Drug Discovery
A Technical Guide to the Historical Development of Urea Derivatives in Medicinal Chemistry
For over a century, the simple yet versatile urea functional group has been a cornerstone in the design and development of therapeutic agents. From the early days of chemotherapy to the modern era of targeted cancer treatments, urea derivatives have consistently demonstrated their value in interacting with biological targets and modulating physiological processes. This technical guide provides an in-depth exploration of the historical development of urea-based drugs, intended for researchers, scientists, and drug development professionals. It details key milestones, presents quantitative data, outlines experimental protocols, and visualizes the intricate signaling pathways and experimental workflows that have defined this enduring class of pharmaceuticals.
Early Discoveries: From Wöhler's Synthesis to the First Urea-Based Drug
The journey of urea in science began in 1727 when Herman Boerhaave first isolated it from urine. However, it was Friedrich Wöhler's artificial synthesis of urea from inorganic starting materials in 1828 that marked a pivotal moment, effectively dismantling the theory of vitalism and laying the foundation for modern organic chemistry.[1][2] This breakthrough paved the way for the systematic synthesis and investigation of organic compounds, including urea derivatives, for medicinal purposes.
One of the earliest examples of a urea derivative used as a medicinal agent is Suramin . Developed by Bayer in the early 20th century, this polysulfonated naphthylurea was introduced in 1922 for the treatment of African trypanosomiasis (sleeping sickness).[3] Its development arose from efforts to create colorless analogs of trypanocidal dyes.[4]
Suramin: A Multi-Targeted Agent
Suramin's mechanism of action is complex and not fully elucidated, but it is known to inhibit a wide range of enzymes and receptors.[5][6][7] Its primary anti-trypanosomal effect is thought to stem from the inhibition of glycolytic enzymes, crucial for the parasite's energy metabolism.[5][6]
Signaling Pathway of Suramin's Postulated Mechanism in Trypanosoma brucei
References
- 1. Synthesis of Sorafenib [journal11.magtechjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. 100 Years of Suramin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tarjomefa.com [tarjomefa.com]
- 5. What is the mechanism of Suramin Sodium? [synapse.patsnap.com]
- 6. Suramin - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
spectroscopic data analysis of tert-Butylurea (NMR, IR, Mass Spec)
This guide provides an in-depth analysis of tert-Butylurea using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data interpretation, and visualizations to support the structural elucidation of this compound.
Spectroscopic Data Summary
The following tables summarize the quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: Mass Spectrometry Data
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |
| 116.0 | 8.2 | [M]⁺ (Molecular Ion) |
| 101.0 | 62.0 | [M - CH₃]⁺ |
| 58.0 | 100.0 | [C₄H₁₀N]⁺ (Base Peak) |
| 57.0 | 12.6 | [C₄H₉]⁺ |
| 41.0 | 17.0 | [C₃H₅]⁺ |
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3400 | Strong, Broad | N-H Stretch | Amine (-NH₂) |
| ~3200 | Strong, Broad | N-H Stretch | Amide (-NH-) |
| ~2970 | Strong | C-H Stretch (asymmetric) | Alkyl (tert-Butyl) |
| ~2870 | Medium | C-H Stretch (symmetric) | Alkyl (tert-Butyl) |
| ~1660 | Strong | C=O Stretch (Amide I) | Urea (-NH-CO-NH₂) |
| ~1600 | Medium | N-H Bend (Amide II) | Amide (-NH-) |
| ~1460 | Medium | C-H Bend (asymmetric) | Alkyl (tert-Butyl) |
| ~1365 | Strong | C-H Bend (symmetric) | Alkyl (tert-Butyl) |
| ~1225 | Medium | C-N Stretch | Amine/Amide |
Note: IR peak positions are approximate and can vary based on the sample preparation method and instrument.
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)
¹H NMR (Proton NMR)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.4 | Broad Singlet | 2H | -NH₂ |
| ~5.2 | Broad Singlet | 1H | -NH- |
| ~1.3 | Singlet | 9H | -C(CH₃)₃ |
¹³C NMR (Carbon NMR)
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C=O (Urea) |
| ~50 | -C(CH₃)₃ |
| ~29 | -C(CH₃)₃ |
Note: NMR chemical shifts are predicted based on typical values for the respective functional groups and may vary depending on the solvent and experimental conditions.
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Preparation: A small quantity of solid this compound is introduced directly into the mass spectrometer via a direct insertion probe.
-
Ionization: The sample is vaporized by heating, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ionization chamber. This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and causing fragmentation.
-
Analysis: The resulting ions are accelerated into a magnetic field, which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector measures the abundance of each ion, and the data is plotted as a mass spectrum, showing the relative intensity of each ion.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Solid Film Method):
-
A small amount of this compound (approximately 10-20 mg) is dissolved in a few drops of a volatile solvent (e.g., methanol or acetone).
-
A single drop of this solution is applied to the surface of a potassium bromide (KBr) or sodium chloride (NaCl) salt plate.
-
The solvent is allowed to evaporate completely, leaving a thin, solid film of the sample on the plate.
-
-
Background Spectrum: A background spectrum of the clean, empty sample compartment is recorded to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.
-
Sample Analysis: The salt plate with the sample film is placed in the spectrometer's sample holder.
-
Data Acquisition: The sample is irradiated with a broad range of infrared frequencies, and the transmitted radiation is measured. The instrument's software performs a Fourier transform on the resulting interferogram to generate the infrared spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Solid-State)
-
Sample Preparation:
-
A finely powdered sample of this compound is packed into a solid-state NMR rotor (typically made of zirconia).
-
The rotor is capped to contain the sample securely.
-
-
Instrument Setup:
-
The rotor is placed in the NMR probe.
-
The probe is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
-
Data Acquisition:
-
The sample is spun at a high speed (several kilohertz) at the "magic angle" (54.7°) relative to the main magnetic field. This technique, known as Magic Angle Spinning (MAS), is crucial for averaging out anisotropic interactions that broaden the signals in solid samples, thereby producing sharper, more solution-like spectra.
-
For ¹³C NMR, Cross-Polarization (CP) is often used to enhance the signal of the low-abundance ¹³C nuclei by transferring magnetization from the abundant ¹H nuclei.
-
A standard pulse sequence is applied to acquire the Free Induction Decay (FID), which is then Fourier-transformed to yield the NMR spectrum.
-
Visualizations
The following diagrams illustrate key aspects of the spectroscopic analysis of this compound.
exploring the biological activity of novel tert-Butylurea derivatives
An In-Depth Technical Guide to the Biological Activity of Novel tert-Butylurea Derivatives
The this compound moiety is a significant structural feature in medicinal chemistry, valued for its ability to influence the pharmacological profile of drug candidates.[1] The sterically bulky and lipophilic nature of the tert-butyl group can enhance metabolic stability by acting as a "steric shield" for susceptible functional groups and can modulate receptor binding to improve potency and selectivity.[1][2] This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of novel this compound derivatives for researchers, scientists, and drug development professionals.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is often achieved through established chemical reactions. A common method involves the nucleophilic addition of an amine to an isocyanate. Specifically, non-symmetric ureas can be synthesized from Boc-protected amines under mild conditions.[3] Another approach is the reaction of 1-(tert-butyl)thiourea with appropriate 2-bromoesters to create 2-(tert-butylamino)thiazol-4(5H)-one derivatives.[4] Acyl nucleophilic substitution is another key reaction used to synthesize these compounds.[5] The structural identity of the synthesized compounds is typically confirmed using analytical techniques such as FTIR, 1H-NMR, 13C-NMR, and Mass Spectrometry.[5]
Biological Activities and Data
This compound derivatives have demonstrated a wide range of biological activities, with significant potential in anticancer therapy and enzyme inhibition.
Anticancer Activity
Numerous studies have highlighted the potent anticancer properties of this compound and its derivatives. These compounds have shown efficacy against various cancer cell lines, including breast, cervical, and leukemia cells.[6][7]
One area of focus is their activity against HER2-positive breast cancer. For instance, 4-(tert-butyl)-N-benzoylurea was synthesized and evaluated for its cytotoxic activity, demonstrating an IC50 value of 0.61 mM against primary cells of HER2-positive breast cancer.[5] Another derivative, N-(4-t-butylbenzoyl)-N'-phenylthiourea, showed potent cytotoxic activity against MCF-7 breast cancer cells, with a lower IC50 value than the reference drug, hydroxyurea.[7]
In the context of acute myeloid leukemia (AML), novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs have been developed as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3).[8] One compound in this series, 16i , not only inhibited the phosphorylation of FLT3 and induced apoptosis but also led to complete tumor regression in a mouse xenograft model at a dose of 60 mg/kg/day.[8]
| Compound | Cancer Cell Line | IC50 Value | Reference |
| 4-(tert-butyl)-N-benzoylurea | HER2-positive primary breast cancer | 0.61 mM | [5] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 (Breast Cancer) | 20.3 µM | [7] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | T47D (Breast Cancer) | 32.7 µM | [7] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | HeLa (Cervical Cancer) | 39.5 µM | [7] |
| (E)-4-tert-Butyl-N-(2,4-dichlorobenzylidene)-5-(1,2,4-triazol-1-yl)-thiazol-2-amine | Hela (Cervical Cancer) | 26 µM | [9] |
| N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)urea (16i ) | MV4-11 (Leukemia, FLT3-ITD) | Data not specified | [8] |
Enzyme Inhibition
This compound derivatives have been investigated as inhibitors of various enzymes implicated in disease.
Soluble Epoxide Hydrolase (sEH) Inhibition: A series of sulfonyl urea derivatives incorporating a tert-butyl group were designed and synthesized as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in inflammatory processes.[10] Several compounds demonstrated potent inhibition of human sEH, with IC50 values in the nanomolar to sub-micromolar range.[10]
| Compound | Target Enzyme | IC50 Value | Reference |
| N-(adamantan-1-yl)carbamoyl)-4-(tert-butyl)benzenesulfonamide | human sEH | 3.87 nM | [10] |
| Compound 18 (containing two urea groups) | human sEH | 38.7 nM | [10] |
11β-Hydroxysteroid Dehydrogenase (11β-HSD) Inhibition: Novel N-tert-butyl substituted 2-aminothiazol-4(5H)-one derivatives have been synthesized and evaluated for their ability to inhibit 11β-HSD1 and 11β-HSD2, enzymes that modulate glucocorticoid levels and are implicated in carcinogenesis.[4]
| Compound | Target Enzyme | % Inhibition (at 10 µM) | Reference |
| Compound 3h (cyclohexane substituent) | 11β-HSD1 | 82.5% | [4] |
| Compound 3f (phenyl substituent) | 11β-HSD2 | 53.57% | [4] |
Experimental Protocols
The biological evaluation of this compound derivatives involves a range of standard and specialized assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.[9]
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and a reference drug (e.g., hydroxyurea, erlotinib) for a specified period (e.g., 24-48 hours).[7]
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
FLT3 Kinase Inhibition and Signaling
To assess the mechanism of action for compounds targeting FLT3, further cell-based assays are required.
-
Cell Culture: FLT3-ITD-bearing cells, such as MV4-11, are cultured under standard conditions.[8]
-
Compound Treatment: Cells are treated with varying concentrations of the test compound.
-
Cell Lysis: After treatment, cells are harvested and lysed to extract cellular proteins.
-
Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with specific antibodies against phosphorylated FLT3 (p-FLT3) and total FLT3.
-
Detection: The protein bands are visualized using a chemiluminescence detection system. A reduction in the p-FLT3 band relative to the total FLT3 band indicates inhibition of the kinase.
-
Apoptosis Assay: To confirm the downstream effect, apoptosis can be measured using methods like Annexin V/PI staining followed by flow cytometry.[8]
Conclusion
Novel this compound derivatives represent a versatile and promising class of compounds with significant therapeutic potential. Their demonstrated biological activities, particularly in anticancer applications and as specific enzyme inhibitors, underscore their importance in modern drug discovery. The synthetic accessibility of the this compound scaffold allows for extensive structure-activity relationship (SAR) studies, which can guide the rational design of next-generation therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. Future research should continue to explore the diverse biological targets of these derivatives and optimize their properties for clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Cytotoxic Activity of N-(4-bromo)-benzoyl-N’phenylthiourea and 4-(tert-butyl)-N-benzoylurea on Primary Cells of HER2-Positive Breast Cancer - Ubaya Repository [repository.ubaya.ac.id]
- 6. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jppres.com [jppres.com]
- 8. Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Use of tert-Butylurea in Biginelli Reaction Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Biginelli reaction is a cornerstone of multicomponent reactions in organic synthesis, enabling the efficient, one-pot construction of 3,4-dihydropyrimidin-2(1H)-ones and their derivatives (DHPMs). These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including antiviral, antibacterial, and antihypertensive properties. The use of N-substituted ureas, such as tert-Butylurea, in the Biginelli reaction allows for the introduction of steric bulk and lipophilicity at the N3 position of the DHPM core. This modification can significantly influence the biological activity and pharmacokinetic properties of the resulting compounds. When a bulky alkyl group like tert-butyl is used, the reaction selectively yields the N3-tert-butyl substituted DHPM.[1]
These application notes provide detailed protocols for the synthesis of N3-tert-butyl-substituted dihydropyrimidinones using this compound in a modified Biginelli reaction.
Data Presentation
The following table summarizes representative examples of N3-tert-butyl-dihydropyrimidinones synthesized via the Biginelli reaction.
| Compound ID | Aromatic Aldehyde | β-Dicarbonyl Compound | Product |
| I | Benzaldehyde | Ethyl acetoacetate | Ethyl 4-phenyl-3-tert-butyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
| II | 4-Hydroxybenzaldehyde | Ethyl acetoacetate | Ethyl 4-(4-hydroxyphenyl)-3-tert-butyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
| III | 5-Bromo-2-hydroxybenzaldehyde | Ethyl acetoacetate | Ethyl 4-(5-bromo-2-hydroxyphenyl)-3-tert-butyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
| IV | Benzaldehyde | Acetylacetone | 5-Acetyl-4-phenyl-3-tert-butyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one |
| V | 4-Hydroxybenzaldehyde | Acetylacetone | 5-Acetyl-4-(4-hydroxyphenyl)-3-tert-butyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one |
| VI | 4-(Dimethylamino)benzaldehyde | Acetylacetone | 5-Acetyl-4-[4-(dimethylamino)phenyl]-3-tert-butyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one |
Experimental Protocols
General Procedure for the Synthesis of N3-tert-Butyl-Substituted Dihydropyrimidinones
This protocol outlines the one-pot synthesis of N3-tert-butyl-dihydropyrimidinones from an aromatic aldehyde, a β-dicarbonyl compound, and N-tert-butylurea.
Materials:
-
Aromatic aldehyde (25 mmol)
-
β-Dicarbonyl compound (ethyl acetoacetate or acetylacetone) (38 mmol)
-
N-tert-Butylurea (5.8 g, 0.05 mol)
-
Ethanol (25 mL)
-
Concentrated Hydrochloric Acid (a few drops)
-
Aqueous ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (25 mmol), the β-dicarbonyl compound (38 mmol), N-tert-butylurea (5.8 g, 0.05 mol), and ethanol (25 mL).
-
Add a few drops of concentrated hydrochloric acid to the mixture to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate-hexane, 1:1).
-
Once the reaction is complete, cool the mixture to room temperature.
-
A precipitate will form. Filter the precipitate using a Buchner funnel and wash it with cold ethanol.
-
Dry the crude product.
-
Recrystallize the dried solid from aqueous ethanol to obtain the purified N3-tert-butyl-substituted dihydropyrimidinone.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of N3-tert-butyl-dihydropyrimidinones using the Biginelli reaction.
References
Application Notes and Protocols: Tert-Butylurea Moiety in Asymmetric Synthesis
Topic: Application of tert-Butyl-Containing Ureas in Asymmetric Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
While tert-butylurea itself is not commonly employed as a direct chiral reagent, the tert-butyl group is a key component in a sophisticated class of chiral organocatalysts: N-tert-butylsulfinyl ureas . These catalysts have proven highly effective in promoting asymmetric reactions, most notably the aza-Henry reaction, which forms a carbon-carbon bond between a nitroalkane and an imine to produce chiral β-nitroamines. These products are valuable intermediates in the synthesis of chiral amines and diamines, which are prevalent in many pharmaceutical agents.
The strategic use of the bulky and chiral N-tert-butylsulfinyl group allows for excellent stereocontrol through hydrogen bonding interactions with the substrates in the transition state. This document provides detailed protocols for the synthesis of these catalysts and their application in the asymmetric aza-Henry reaction, along with quantitative data to support their efficacy.
I. Synthesis of N-tert-Butylsulfinyl Urea Organocatalysts
The synthesis of N-tert-butylsulfinyl urea organocatalysts is a straightforward process involving the reaction of an enantiopure sulfinamide with an appropriate isocyanate. The bulky tert-butyl group on the sulfinamide is crucial for inducing high levels of stereoselectivity in the subsequent catalytic reactions.
General Experimental Protocol: Synthesis of (R)-N-(Aryl/Alkylcarbamoyl)-tert-butanesulfinamide
A general procedure for the synthesis of these catalysts involves the deprotonation of (R)-tert-butanesulfinamide with a strong base, followed by quenching with an isocyanate.[1]
Materials:
-
(R)-tert-butanesulfinamide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Appropriate isocyanate (e.g., phenyl isocyanate, cyclohexyl isocyanate)
-
Water (for quenching)
Procedure:
-
A stirred solution of (R)-tert-butanesulfinamide (1.0 mmol) in anhydrous THF (10 mL) is cooled in a dry ice/acetone bath under a nitrogen atmosphere.
-
n-Butyllithium in hexanes (1.1 mmol) is added dropwise to the solution.
-
The solution is stirred for 15 minutes, after which the cold bath is removed, and the solution is allowed to warm to room temperature and stirred for an additional 15 minutes.
-
The desired isocyanate (1.1 equiv) is added dropwise.
-
The reaction mixture is stirred at room temperature for 3-5 hours.
-
The reaction is quenched by the addition of water (0.5 mL), and the resulting mixture is concentrated under reduced pressure to yield the crude product, which can be purified by chromatography or trituration.[1]
Caption: Synthesis of N-tert-Butylsulfinyl Urea Catalyst.
II. Application in Asymmetric Aza-Henry (Nitro-Mannich) Reaction
N-tert-butylsulfinyl urea derivatives are highly effective organocatalysts for the enantioselective aza-Henry reaction. They facilitate the addition of nitroalkanes to N-Boc-protected imines, yielding β-nitroamines with high diastereoselectivity and enantioselectivity.[2][3]
General Experimental Protocol: Asymmetric Aza-Henry Reaction
The following protocol is a representative procedure for the catalytic enantioselective addition of a nitroalkane to an N-Boc-protected imine.
Materials:
-
N-tert-butylsulfinyl urea catalyst (e.g., N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-ylcarbamoyl)-tert-butanesulfonamide) (0.025 mmol)
-
N-Boc-imine (0.25 mmol)
-
Nitroalkane (e.g., nitroethane, 2.0 equiv)
-
Solvent (e.g., chlorobenzene, 1.0 mL)
-
Base (e.g., Hünig's base, diisopropylethylamine, 0.1 equiv)
-
Hexamethylbenzene (internal standard)
Procedure:
-
A dry vial is charged with the N-tert-butylsulfinyl urea catalyst (10 mol%) under a nitrogen atmosphere.
-
A freshly prepared stock solution of the N-Boc-imine and hexamethylbenzene in the chosen solvent is added.
-
The nitroalkane (2.0 equiv) is added, followed by the base (e.g., i-Pr2NEt, 0.1 equiv).
-
The reaction mixture is stirred at a specified temperature (e.g., -38 °C).
-
The reaction progress is monitored by ¹H NMR or TLC.
-
Upon completion, the reaction is quenched, and the product is isolated and purified by flash column chromatography.
-
The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.[1]
References
Application Notes: tert-Butylurea Moiety in Kinase Inhibitor Development
Introduction
The tert-butylurea functional group is a valuable structural motif in the design of kinase inhibitors. Its distinct properties, including its bulkiness, hydrogen bonding capabilities, and synthetic accessibility, make it a key component in achieving high potency and selectivity for various kinase targets. This document provides an overview of the applications of the this compound moiety in the development of kinase inhibitors, with a focus on its role in the structure-activity relationship (SAR) of prominent inhibitors like Regorafenib.
The dysregulation of protein kinases is a fundamental mechanism in the development and progression of numerous diseases, most notably cancer.[1] Kinases are key regulators of a wide array of cellular processes, and their aberrant activity can lead to uncontrolled cell proliferation, survival, and migration.[2][] Consequently, kinases have emerged as major targets for therapeutic intervention.
Role of the this compound Moiety
The tert-butyl group, with its significant steric bulk, can effectively probe and occupy hydrophobic pockets within the ATP-binding site of kinases. This interaction can contribute significantly to the overall binding affinity of the inhibitor. Furthermore, the urea component of the moiety is an excellent hydrogen bond donor and acceptor, allowing for critical interactions with the hinge region of the kinase, a common anchoring point for many kinase inhibitors.
A prime example of a kinase inhibitor featuring a urea-based structure is Regorafenib.[4][5] Regorafenib is an oral multi-kinase inhibitor that targets several kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[6] Its chemical structure is 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide.[6] While Regorafenib itself contains a more complex biaryl urea structure, the principles of its interactions highlight the importance of the urea functionality in kinase inhibition.[4][7]
Featured Application: Regorafenib - A Multi-Kinase Inhibitor
Regorafenib is structurally similar to Sorafenib, another multi-kinase inhibitor, with the key difference being a fluorine atom in the central phenyl ring.[8] This seemingly minor structural change leads to a broader spectrum of kinase inhibition and often higher inhibitory potential.[4]
Quantitative Data for Regorafenib
The following table summarizes the inhibitory activity of Regorafenib against a panel of key kinases. The IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
| Kinase Target | IC50 (nM) | Cellular Pathway |
| VEGFR1 | 1.5 | Angiogenesis |
| VEGFR2 | 4.2 | Angiogenesis, Proliferation |
| VEGFR3 | 13.9 | Angiogenesis |
| PDGFR-β | 2.5 | Angiogenesis, Cell Growth |
| KIT | 7 | Oncogenesis |
| RET | 1.5 | Oncogenesis |
| RAF-1 | 6.2 | Proliferation, Survival |
| B-RAF | 2.5 | Proliferation, Survival |
| B-RAF (V600E) | 2.8 | Proliferation, Survival |
Note: IC50 values are highly dependent on specific assay conditions.
Signaling Pathways
RAS-RAF-MEK-ERK Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[] RAF kinases (A-RAF, B-RAF, and c-Raf) are central components of this pathway, acting downstream of RAS proteins.[9][10] Mutations leading to the constitutive activation of this pathway are common in many cancers, making RAF kinases attractive therapeutic targets.[2]
Caption: RAF-MEK-ERK signaling pathway and the point of inhibition by RAF inhibitors.
VEGF Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary regulator of angiogenesis, the formation of new blood vessels.[11] This process is crucial for tumor growth and metastasis.[12] VEGF ligands bind to VEGF receptors (VEGFRs), which are receptor tyrosine kinases, initiating downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[13]
Caption: Simplified VEGF signaling pathway showing VEGFR as a target for inhibitors.
Experimental Protocols
General Workflow for Kinase Inhibitor Evaluation
The development and evaluation of kinase inhibitors follow a structured workflow, from initial synthesis to detailed biological characterization.
Caption: General workflow for the development and evaluation of kinase inhibitors.
Protocol 1: Synthesis of a Biaryl Urea Kinase Inhibitor (Regorafenib Analog)
This protocol describes a general method for the synthesis of biaryl urea compounds, exemplified by the synthesis of Regorafenib.[6]
Materials:
-
4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide
-
4-chloro-3-(trifluoromethyl)phenyl isocyanate
-
Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide in anhydrous dichloromethane under an inert atmosphere (argon or nitrogen).[6]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in dichloromethane dropwise to the cooled solution.[6]
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
A precipitate will form during the reaction. Collect the solid by filtration.
-
Wash the collected solid with diethyl ether and dry under vacuum to yield the final biaryl urea product.
Protocol 2: In Vitro Kinase Assay (General)
This protocol provides a general framework for determining the IC50 value of a test compound against a specific kinase using a luminescence-based assay like ADP-Glo™.[1][14]
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound (e.g., Regorafenib)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[1]
-
ADP-Glo™ Kinase Assay Kit
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase buffer, the test compound dilutions, and a solution containing the kinase and its substrate.[15]
-
Initiation: Start the kinase reaction by adding ATP. The final ATP concentration should ideally be at the Km for the specific kinase.[14]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).[15]
-
Detection:
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell Proliferation Assay
This protocol outlines a method to assess the effect of a kinase inhibitor on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
CellTiter-Glo® Luminescent Cell Viability Assay
-
96-well clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Viability Measurement:
-
Allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
-
Measurement: Read the luminescence on a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) by plotting the data on a dose-response curve.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanistic principles of RAF kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regorafenib | C21H15ClF4N4O3 | CID 11167602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. RAF kinase - Wikipedia [en.wikipedia.org]
- 10. annualreviews.org [annualreviews.org]
- 11. cusabio.com [cusabio.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of TRPV1 Receptor Modulators Using tert-Butylurea Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of Transient Receptor Potential Vanilloid 1 (TRPV1) receptor modulators incorporating a tert-butylurea scaffold. The TRPV1 ion channel is a critical target in pain and inflammation research, and an established polymodal nocisensor.[1][2] These guidelines are intended to assist researchers in the development of novel analgesic and anti-inflammatory agents.
Introduction to this compound Derivatives as TRPV1 Modulators
The tert-butylphenyl group is a common moiety in a variety of TRPV1 antagonists.[3] Urea and thiourea derivatives have been extensively investigated for their potential as TRPV1 modulators. The general structure of these compounds often consists of three key pharmacophoric regions: the A-region (head), the B-region (neck), and the C-region (tail). The tert-butyl group is typically located in the C-region, contributing to the hydrophobic interactions within the receptor's binding pocket. The urea or thiourea moiety in the B-region acts as a hydrogen bond donor and acceptor, which is crucial for ligand-receptor interactions.
TRPV1 Signaling Pathway
TRPV1 is a non-selective cation channel that can be activated by a variety of noxious stimuli, including heat (>43°C), acidic conditions, and endogenous and exogenous ligands like capsaicin.[2] Upon activation, TRPV1 allows the influx of cations, primarily Ca²⁺ and Na⁺, leading to depolarization of the sensory neuron and the generation of an action potential that is transmitted to the central nervous system, resulting in the sensation of pain. The activity of TRPV1 is also modulated by various intracellular signaling pathways, including phosphorylation by protein kinase A (PKA) and protein kinase C (PKC), which can sensitize the channel and lower its activation threshold.
Caption: TRPV1 Signaling Pathway.
Synthesis of this compound-Based TRPV1 Modulators
The synthesis of this compound-containing TRPV1 modulators can be achieved through a convergent synthesis strategy. The general workflow involves the synthesis of a key amine intermediate (A-region) and a tert-butylbenzyl isocyanate (C-region), followed by their coupling to form the final urea derivative (B-region).
General Synthesis Workflow
Caption: General Synthesis Workflow.
Experimental Protocol: Synthesis of a Representative N-(4-tert-Butylbenzyl)-N'-(substituted-phenyl)urea
This protocol is a representative example and may require optimization for specific target molecules.
Materials:
-
Substituted aniline (A-region precursor)
-
4-tert-Butylbenzyl bromide
-
Sodium azide
-
Triphenylphosphine
-
Phosgene solution (or a phosgene equivalent like triphosgene)
-
Anhydrous solvents (e.g., DMF, THF, Toluene)
-
Standard laboratory glassware and purification equipment (chromatography column, etc.)
Procedure:
Step 1: Synthesis of 4-tert-Butylbenzyl Isocyanate
-
In a round-bottom flask, dissolve 4-tert-butylbenzyl bromide (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.2 eq) and stir the mixture at room temperature for 12-16 hours.
-
After the reaction is complete (monitored by TLC), pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-tert-butylbenzyl azide.
-
Dissolve the azide in anhydrous THF and add triphenylphosphine (1.1 eq). Stir at room temperature until nitrogen evolution ceases (Staudinger reaction).
-
To the resulting iminophosphorane solution, add a solution of phosgene (or triphosgene) in toluene dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Remove the solvent under reduced pressure to yield crude 4-tert-butylbenzyl isocyanate, which can be used in the next step without further purification.
Step 2: Urea Formation
-
Dissolve the substituted aniline (A-region amine, 1.0 eq) in anhydrous THF in a separate flask.
-
Add the crude 4-tert-butylbenzyl isocyanate (1.1 eq) solution in THF dropwise to the aniline solution at 0°C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-(4-tert-butylbenzyl)-N'-(substituted-phenyl)urea.
Biological Evaluation of TRPV1 Modulators
The activity of the synthesized compounds as TRPV1 modulators can be assessed using in vitro cell-based assays. A common method is to measure changes in intracellular calcium concentration in cells expressing the TRPV1 receptor.
Protocol: In Vitro Calcium Influx Assay
Materials:
-
HEK-293 or CHO cells stably expressing human or rat TRPV1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM)[4]
-
Pluronic F-127
-
Probenecid
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
TRPV1 agonist (e.g., capsaicin)
-
Test compounds (synthesized modulators)
-
Fluorescence plate reader with an integrated liquid handler
Procedure:
-
Cell Plating: Seed the TRPV1-expressing cells into 96- or 384-well black-walled, clear-bottom microplates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM), 0.02% Pluronic F-127, and 2.5 mM Probenecid in the assay buffer.
-
Remove the culture medium from the cells and add the loading buffer. Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark.
-
Compound Incubation: Wash the cells with the assay buffer to remove excess dye. Add the test compounds at various concentrations to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation and Data Acquisition: Place the plate in the fluorescence plate reader. Initiate kinetic reading of fluorescence intensity.
-
After establishing a baseline reading, add a pre-determined concentration of capsaicin (e.g., EC₅₀ or EC₈₀) to all wells to stimulate the TRPV1 channels.
-
Continue to record the fluorescence intensity for several minutes to capture the calcium influx.
-
Data Analysis: The antagonist activity of the test compounds is determined by their ability to inhibit the capsaicin-induced increase in fluorescence. Calculate the IC₅₀ values for each compound by fitting the concentration-response data to a suitable pharmacological model.
Structure-Activity Relationship (SAR) Data
The following table summarizes the biological activity of representative TRPV1 modulators containing the this compound or related moieties.
| Compound ID | A-Region (Substituent) | B-Region | C-Region | IC₅₀ (nM) - hTRPV1 | Reference |
| 1 | 3-Fluoro-4-methylsulfonamidophenyl | Propanamide | (6-Trifluoromethyl-pyridin-3-yl)methyl | - | [5] |
| 2 | Indole | Benzamide | - | 23 | [6] |
| 3 | Naphthyl | Benzamide | - | 14 | [6] |
| ABT-102 | 1H-Indazol-4-yl | Urea | 5-tert-Butyl-2,3-dihydro-1H-inden-1-yl | 5-7 | - |
| IBTU | - | Thiourea | - | - | [7] |
Note: The table provides a selection of data from the literature. Direct comparison of IC₅₀ values should be made with caution as experimental conditions may vary between studies.
Conclusion
The synthetic protocols and biological evaluation methods detailed in this document provide a framework for the discovery and development of novel TRPV1 modulators based on the this compound scaffold. The structure-activity relationship data highlights the importance of the A, B, and C regions in determining the potency of these compounds. Further optimization of these scaffolds may lead to the identification of potent and selective TRPV1 antagonists with therapeutic potential for the treatment of pain and inflammatory disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. TRPV1 | Transient Receptor Potential channels (TRP) | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Fluorescence-Based Assay for TRPV1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N-(3-fluoro-4-methylsulfonamidomethylphenyl)urea as a potent TRPV1 antagonistic template - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of benzamide derivatives as TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Role of tert-Butylurea in Modern Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butylurea is a versatile chemical intermediate whose significance in modern agrochemical synthesis primarily stems from its role as a precursor to tert-butylamine. This key amine is a building block for a variety of active ingredients, particularly in the insecticide and acaricide sectors. The bulky tert-butyl group can impart desirable properties to the final agrochemical molecule, such as enhanced stability and specific biological activity.
This document provides detailed application notes and experimental protocols for the synthesis of tert-butylamine from this compound and its subsequent use in the synthesis of the thiourea insecticide and acaricide, Diafenthiuron.
Data Presentation
Table 1: Synthesis of tert-Butylamine from this compound - Reaction Yields
| Method | Precursors | Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Alkaline Hydrolysis | This compound | 40% NaOH (aq) | Reflux, 4 hours, followed by distillation | >98 | >95 | [1] |
| Alkaline Hydrolysis in High-Boiling Solvent | This compound | NaOH, Ethylene Glycol | Reflux, 4 hours, followed by distillation | 71-78 | Not Specified | [2][3] |
Key Synthetic Applications
The primary application of this compound in agrochemical synthesis is its conversion to tert-butylamine, a crucial intermediate.
Synthesis of tert-Butylamine from this compound
The hydrolysis of this compound under alkaline conditions is a common and efficient method for producing tert-butylamine.[2][4]
Materials:
-
This compound
-
40% Sodium Hydroxide (NaOH) aqueous solution
-
Distillation apparatus
-
Stirrer
-
Heating mantle
-
Ice bath
Procedure: [1]
-
In a round-bottom flask equipped with a stirrer and a reflux condenser, add this compound.
-
Slowly add a 40% aqueous solution of sodium hydroxide to the flask.
-
Heat the mixture to reflux and maintain for 4 hours with continuous stirring.
-
After the reflux period, reconfigure the apparatus for distillation.
-
Distill the reaction mixture, collecting the fraction that boils between 42-46 °C in a receiver cooled in an ice bath. This fraction contains the tert-butylamine product.
-
The yield of tert-butylamine is typically greater than 98% with a purity of over 95%.
Application in Insecticide Synthesis: Diafenthiuron
Diafenthiuron is a modern thiourea insecticide and acaricide. Its synthesis can be achieved using tert-butylamine, derived from this compound, as a key building block.[5] The overall synthetic pathway involves the reaction of an isocyanate intermediate with tert-butylamine to form a substituted urea, which is then converted to the final thiourea product.
Materials:
-
3-(2,6-diisopropyl-4-phenoxyphenyl)-1-tert-butyl urea
-
Phosphorus pentasulfide (P₂S₅)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Reaction vessel with stirrer and reflux condenser
-
Heating mantle
Procedure: [5]
-
In a reaction vessel, dissolve 3-(2,6-diisopropyl-4-phenoxyphenyl)-1-tert-butyl urea in toluene.
-
Add potassium carbonate to the solution.
-
Add phosphorus pentasulfide to the reaction mixture. The molar ratio of the urea intermediate to phosphorus pentasulfide can range from 1:1 to 1:5.
-
Heat the reaction mixture to a temperature between 50 °C and 150 °C and maintain for a sufficient time to complete the reaction.
-
Upon completion, the reaction mixture can be worked up using standard procedures to isolate the Diafenthiuron product.
Visualizations
References
- 1. CN1515540A - A new synthesis process of tert-butylamine - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Page loading... [guidechem.com]
- 5. CN102993075A - Synthesis process for diafenthiuron as thiourea insecticide and acaricide - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of tert-Butylamine from tert-Butylurea
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of tert-butylamine, a crucial intermediate in the pharmaceutical and chemical industries, from tert-butylurea.[1][2] The primary method detailed is the hydrolysis of this compound under alkaline conditions.
Overview of the Synthetic Pathway
The synthesis of tert-butylamine from this compound is a two-step process. The first step involves the preparation of the precursor, this compound, followed by its hydrolysis to yield the final product.
Step 1: Synthesis of this compound
This compound can be synthesized via the reaction of urea with either tert-butanol or methyl tert-butyl ether (MTBE) in the presence of concentrated sulfuric acid.[1][3][4] The reaction with tert-butanol is a common laboratory-scale method, while the use of MTBE is also prevalent, particularly in industrial processes, and is noted for reducing production costs.[1][4]
Step 2: Hydrolysis of this compound to tert-Butylamine
The hydrolysis of this compound to tert-butylamine is typically achieved by heating under alkaline conditions.[3][5] Common bases used for this step include sodium hydroxide. The reaction can be carried out in various solvents, including water or a higher boiling point solvent like ethylene glycol.[3][5]
Experimental Protocols
Protocol 1: Synthesis of this compound from tert-Butanol and Urea
This protocol is adapted from established laboratory procedures.[5][6]
Materials:
-
Concentrated sulfuric acid (98%)
-
Urea
-
tert-Butanol
-
Ice
-
20% Sodium hydroxide solution
Procedure:
-
In a flask equipped with a stirrer and placed in an ice bath, add 52 mL of concentrated sulfuric acid.[6]
-
Slowly add 30 g of finely powdered urea to the sulfuric acid, ensuring the temperature is maintained between 20-25°C.[6]
-
Once the urea has dissolved, cool the mixture to below 10°C.[6]
-
Slowly add 94 mL of tert-butanol dropwise, keeping the temperature below 25°C to minimize the formation of diisobutylene.[6]
-
After the addition is complete, stir the mixture for an additional 30 minutes and then let it stand at room temperature overnight (approximately 16 hours).[5][6]
-
Pour the reaction mixture into 750 mL of ice water with stirring.[6]
-
Neutralize the solution with a 20% sodium hydroxide solution to a pH of 3-4, which will cause the this compound to precipitate.[3][7]
-
Collect the crude this compound by filtration.
-
For purification, the crude product can be recrystallized from hot water.[5][6]
Protocol 2: Hydrolysis of this compound to tert-Butylamine
This protocol describes the hydrolysis of this compound using sodium hydroxide in ethylene glycol.[3][5][6]
Materials:
-
This compound
-
Sodium hydroxide
-
Ethylene glycol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 15 mL of water and 12 g of sodium hydroxide.[6]
-
Once the sodium hydroxide has dissolved, add 45 mL of ethylene glycol.[6]
-
Add 14 g of dry this compound to the flask.[6]
-
Heat the mixture to a gentle reflux and maintain for approximately 4 hours.[3][5][6]
-
After reflux, reconfigure the apparatus for distillation.
-
Distill the mixture, collecting the fraction that boils between 40-60°C in a receiver cooled with ice.[5]
-
The collected crude tert-butylamine can be dried over solid sodium hydroxide pellets overnight and then redistilled, collecting the fraction boiling at 44-46°C.[5]
Quantitative Data Summary
The following table summarizes quantitative data from various reported synthesis protocols.
| Step | Reactants | Key Conditions | Yield | Purity | Reference |
| Synthesis of this compound | tert-Butanol, Urea, H₂SO₄ | 20-25°C, 16 hours | 31-33% (recrystallized) | Not specified | [6] |
| Synthesis of this compound | MTBE, Urea, H₂SO₄ | 20-25°C, 1-2 hours addition, stand for >16 hours | >90% (dry basis) | Not specified | [4] |
| Hydrolysis to tert-Butylamine | This compound, NaOH, Ethylene Glycol | Reflux for 4 hours | 71-78% | Boiling point: 44-46°C | [5] |
| Hydrolysis to tert-Butylamine | This compound, 40% NaOH (aq) | Reflux for 4 hours | >98% | >95% | [4] |
Visualizing the Synthetic Pathway
The following diagram illustrates the two-step synthesis of tert-butylamine from urea and a tert-butyl source.
Caption: Reaction scheme for the two-step synthesis of tert-butylamine.
Safety Considerations
-
Concentrated sulfuric acid and sodium hydroxide are highly corrosive. Appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.[6]
-
tert-Butylamine is a flammable liquid with an unpleasant odor and may cause respiratory irritation.[6] All manipulations should be performed in a well-ventilated fume hood.
-
The reactions can be exothermic, particularly the addition of reagents to sulfuric acid. Proper temperature control is crucial.[6]
References
Application Notes and Protocols: N-Alkylation of tert-Butylurea
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-substituted ureas are a significant class of compounds in medicinal chemistry and materials science. The direct N-alkylation of ureas, however, has historically been challenging due to the propensity for O-alkylation, leading to the formation of isoureas. This document outlines a robust and reproducible experimental procedure for the N-alkylation of tert-butylurea, a common building block in organic synthesis. The protocol detailed below is based on a phase-transfer catalysis method, which has been shown to effectively promote N-alkylation over O-alkylation.[1][2][3] This method provides a direct route to synthesize N-alkyl-N'-tert-butylureas, which are valuable intermediates in the development of novel therapeutics and functional materials.
Historically, the direct alkylation of ureas with alkyl halides was considered to result in O-alkylation.[1][2][3] However, the development of phase-transfer catalysis has enabled the selective N-alkylation of ureas.[2][3] This approach involves the use of a solid base, a phase-transfer catalyst, and an inert solvent to facilitate the reaction between the urea and an alkylating agent.
General Reaction Scheme
The overall reaction for the N-alkylation of this compound can be represented as follows:
Caption: General reaction for the N-alkylation of this compound.
Experimental Protocols
This section provides a detailed step-by-step procedure for the N-alkylation of this compound with butyl bromide as an exemplary alkylating agent.
Materials:
-
This compound
-
Butyl bromide
-
Sodium hydroxide (NaOH) pellets
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium chloride
-
Toluene
-
Chloroform
-
Methylene chloride
-
Distilled water
-
Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Protocol: Synthesis of N-Butyl-N'-tert-butylurea [1][2]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2.32 g (20 mmol) of this compound, 3.2 g (80 mmol) of NaOH pellets, and 0.55 g (4 mmol) of potassium carbonate in 40 mL of toluene.
-
Addition of Catalyst and Alkylating Agent: To the vigorously stirred suspension, add 280 mg (1 mmol) of tetrabutylammonium chloride followed by the dropwise addition of 2.74 g (20 mmol) of butyl bromide.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2 hours with continuous stirring.
-
Work-up: After cooling to room temperature, add 150 mL of distilled water to the reaction mixture.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with 50 mL of chloroform and 50 mL of methylene chloride.
-
Washing and Drying: Combine the organic phases and wash with distilled water. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the sodium sulfate and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting residue in vacuo to obtain the final product, N-butyl-N'-tert-butylurea.
Data Presentation
The following table summarizes the quantitative data for the synthesis of N-butyl-N'-tert-butylurea.
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Yield (%) |
| This compound | 116.16 | 2.32 | 20 | - |
| Butyl bromide | 137.02 | 2.74 | 20 | - |
| N-Butyl-N'-tert-butylurea | 172.28 | - | - | 47 |
¹H-NMR Data for N-Butyl-N'-tert-butylurea (CDCl₃, 200 MHz): [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |
| 5.421 | triplet | 1H | Butyl-NH | JCH₂NH = 6.0 |
| 5.239 | singlet | 1H | tert-Butyl-NH | - |
| 3.093 | doublet of triplets | 2H | N-CH₂ | JCH₂NH = 6.0, JCH₂CH₂ = 6.3 |
| 1.436-1.371 | multiplet | 4H | Butyl-CH₂-CH₂ | - |
| 1.311 | singlet | 9H | tert-Butyl-CH₃ | - |
| 0.896 | triplet | 3H | Butyl-CH₃ | JCH₂CH₃ = 6.9 |
Experimental Workflow
The following diagram illustrates the key steps in the experimental procedure for the N-alkylation of this compound.
Caption: Experimental workflow for the synthesis of N-butyl-N'-tert-butylurea.
Discussion
The described protocol provides a reliable method for the N-alkylation of this compound. The use of a phase-transfer catalyst is crucial for the success of this reaction, as it facilitates the transfer of the deprotonated urea from the solid base to the organic phase where the alkylation occurs.[2][3] The choice of an inert solvent like toluene is important to avoid side reactions.[1] While the example provided uses butyl bromide, this methodology can be extended to other alkylating agents such as different alkyl halides, tosylates, mesylates, and sulfates.[4] The reaction conditions, including the base, catalyst, solvent, and temperature, may require optimization for different substrates to achieve higher yields. For instance, using dimethyl sulfoxide (DMSO) as a solvent and catalyst with a solid base like potassium hydroxide has also been reported for N-alkylation of ureas, although yields may be lower.[4]
It is important to note that while this method is effective for N-alkylureas, N-arylureas may not be alkylated under these conditions.[4] For researchers interested in alternative approaches, transition metal-catalyzed N-alkylation of ureas using alcohols as alkylating agents has also been explored, though this may lead to different selectivity and product distributions.[5]
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium hydroxide is corrosive and should be handled with care.
-
Toluene, chloroform, and methylene chloride are flammable and toxic. Avoid inhalation and contact with skin.
-
Butyl bromide is a lachrymator and should be handled with caution.
References
- 1. EP0471983A1 - Process for the N-alkylation of urea - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. US5124451A - Process for the n-alkylation or ureas - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.uno.edu [scholarworks.uno.edu]
Application of Tert-butylureas in the Preparation of Specialized Ureas
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The synthesis of unsymmetrical ureas is a cornerstone of medicinal chemistry and materials science. The urea functional group is a key structural motif in numerous pharmaceuticals due to its ability to act as a rigid and effective hydrogen bond donor and acceptor. Traditionally, the synthesis of ureas involves the use of isocyanates, which can be hazardous and are not always commercially available, especially for complex molecular scaffolds.
A versatile and safer alternative is the use of N-substituted tert-butylureas as precursors for the synthesis of a wide range of specialized ureas.[1][2] This method, developed by Ito, Muratake, and Shudo, leverages the thermal elimination of the volatile tert-butylamine from a tert-butylurea derivative upon reaction with a primary or secondary amine.[1] The bulkiness of the tert-butyl group facilitates its departure, while its high volatility allows for easy removal from the reaction medium, driving the equilibrium towards the desired product.[1]
This methodology is particularly advantageous for the preparation of ureas from amines where the corresponding isocyanate is unstable, difficult to prepare, or not commercially available.[1] The reaction proceeds under relatively mild conditions and has been shown to be applicable to a wide variety of amines, including aromatic, heterocyclic, and aliphatic primary and secondary amines, affording the desired ureas in good to excellent yields.[1] This approach has been successfully employed in the synthesis of biologically active compounds, such as tropolonylureas.[1][2]
The strategic use of the tert-butyl group is a recurring theme in drug design, where it can impart desirable properties such as increased metabolic stability and enhanced receptor binding affinity by providing steric shielding.[3][4] While the tert-butyl group itself is often incorporated into final drug molecules, its application as a reactive yet stable protecting and activating group in the form of tert-butylureas highlights its versatility in synthetic organic chemistry.
Experimental Protocols
General Protocol for the Synthesis of Specialized Ureas from N-Aryl-N'-tert-butylureas
This protocol outlines the general procedure for the synthesis of N,N'-disubstituted or N,N',N'-trisubstituted ureas from a corresponding N-aryl-N'-tert-butylurea and a primary or secondary amine.
Materials:
-
N-aryl-N'-tert-butylurea (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous toluene
-
Standard laboratory glassware for reactions under inert atmosphere
-
Heating and stirring apparatus
-
Rotary evaporator
-
Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add the N-aryl-N'-tert-butylurea (1.0 eq) and the desired primary or secondary amine (1.0-1.2 eq).
-
Add anhydrous toluene to dissolve the reactants, typically to a concentration of 0.1 M relative to the N-aryl-N'-tert-butylurea.
-
Heat the reaction mixture to 120 °C and maintain this temperature with vigorous stirring. The progress of the reaction can be monitored by the evolution of tert-butylamine, which can be detected with pH test paper at the outlet of the condenser.[1]
-
After the reaction is complete (typically several hours, monitor by TLC or LC-MS), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography or recrystallization to afford the desired specialized urea.
-
Characterize the final product by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, HRMS, and melting point).
Example Protocol: Synthesis of N-Phenyl-N'-(2,6-dimethylphenyl)urea
This specific protocol is adapted from the general method described by Ito et al. for the reaction of N-phenyl-N'-tert-butylurea with 2,6-dimethylaniline.
Materials:
-
N-Phenyl-N'-tert-butylurea (1.0 eq)
-
2,6-Dimethylaniline (1.0 eq)
-
Anhydrous toluene
-
Standard laboratory glassware for reactions under inert atmosphere
-
Heating and stirring apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
In a flame-dried, argon-purged round-bottom flask, combine N-phenyl-N'-tert-butylurea (e.g., 192 mg, 1.0 mmol) and 2,6-dimethylaniline (e.g., 121 mg, 1.0 mmol).
-
Add 10 mL of anhydrous toluene to the flask.
-
Heat the reaction mixture to 120 °C and stir for the required reaction time as determined by TLC monitoring.
-
Upon completion, allow the reaction to cool to ambient temperature.
-
Concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system to yield N-phenyl-N'-(2,6-dimethylphenyl)urea.
Data Presentation
The following table summarizes the yields of various specialized ureas prepared from N-tropolonyl-N'-tert-butylurea and different amines, as reported by Ito et al.[1]
| Entry | Amine | Product | Yield (%) |
| 1 | 2,6-Dimethylaniline | N-(5-Tropolonyl)-N'-(2,6-dimethylphenyl)urea | 85 |
| 2 | Aniline | N-(5-Tropolonyl)-N'-phenylurea | 92 |
| 3 | 4-Nitroaniline | N-(5-Tropolonyl)-N'-(4-nitrophenyl)urea | 91 |
| 4 | 4-Methoxyaniline | N-(5-Tropolonyl)-N'-(4-methoxyphenyl)urea | 95 |
| 5 | 4-Aminobenzoic acid | 4-(3-(5-Tropolonyl)ureido)benzoic acid | 88 |
| 6 | Piperidine | 1-(5-Tropolonylcarbonyl)piperidine | 98 |
| 7 | Morpholine | 4-(5-Tropolonylcarbonyl)morpholine | 99 |
| 8 | 4-Aminopyridine | N-(5-Tropolonyl)-N'-(pyridin-4-yl)urea | 89 |
| 9 | 3-Aminopyridine | N-(5-Tropolonyl)-N'-(pyridin-3-yl)urea | 87 |
| 10 | 2-Aminopyrimidine | N-(5-Tropolonyl)-N'-(pyrimidin-2-yl)urea | 77 |
| 11 | 2-Amino-4-methylthiazole | N-(5-Tropolonyl)-N'-(4-methylthiazol-2-yl)urea | 83 |
| 12 | Piperazine | N-(Piperazin-1-yl)-N'-(5-tropolonyl)urea | 72 |
| 13 | Diethylamine | N,N-Diethyl-N'-(5-tropolonyl)urea | 93 |
| 14 | Dibenzylamine | N,N-Dibenzyl-N'-(5-tropolonyl)urea | 91 |
| 15 | N-Methylbenzylamine | N-Benzyl-N-methyl-N'-(5-tropolonyl)urea | 94 |
| 16 | Indoline | 1-(5-Tropolonylcarbonyl)indoline | 92 |
| 17 | Histamine | N-(2-(1H-Imidazol-4-yl)ethyl)-N'-(5-tropolonyl)urea | 86 |
| 18 | Pindolol | N-(2-Hydroxy-3-(1H-indol-4-yloxy)propyl)-N'-(5-tropolonyl)urea | 82 |
Visualizations
Caption: General reaction scheme for the synthesis of specialized ureas.
Caption: Experimental workflow for specialized urea synthesis.
References
Establishing Continuous Flow Chemistry for Large-Scale tert-Butylurea Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the establishment of a continuous flow process for the large-scale production of tert-Butylurea. The synthesis of this compound via the reaction of tert-butyl isocyanate and ammonia presents an ideal case for transition from batch to continuous flow manufacturing, offering significant advantages in terms of safety, process control, and scalability. These notes outline the rationale for employing a tube-in-tube reactor for this gas-liquid reaction, provide detailed experimental protocols for lab-scale synthesis and scale-up, and present expected quantitative data in structured tables.
Introduction to Continuous Flow Synthesis of this compound
The synthesis of ureas from isocyanates and amines is a fundamental transformation in organic chemistry. In the case of this compound, the reaction involves the highly reactive and toxic gas, ammonia. Traditional batch processing of such reactions on a large scale poses significant safety and handling challenges. Continuous flow chemistry offers a compelling solution by minimizing the reaction volume at any given time, enabling precise control over reaction parameters, and facilitating seamless scale-up.[1]
The use of a tube-in-tube reactor, featuring a gas-permeable inner membrane (e.g., Teflon AF-2400), is particularly advantageous for this gas-liquid reaction. This setup allows for the controlled diffusion of gaseous ammonia into a flowing stream of tert-butyl isocyanate in a suitable solvent, ensuring efficient mixing and reaction under controlled temperature and pressure.
Key Advantages of Continuous Flow for this compound Production:
-
Enhanced Safety: Small reactor volumes significantly reduce the risk associated with handling gaseous ammonia and the exothermic nature of the reaction.
-
Precise Process Control: Independent control over flow rates, temperature, pressure, and stoichiometry allows for fine-tuning of the reaction to maximize yield and purity.
-
Improved Mass and Heat Transfer: The high surface-area-to-volume ratio in flow reactors ensures efficient mixing of the gas and liquid phases and rapid dissipation of reaction heat.
-
Scalability: Scaling up production is achieved by either extending the operation time (scaling out) or by using larger reactors or multiple reactors in parallel (numbering up).
-
Automation: Continuous flow systems can be readily automated for consistent and reliable production.
Process Logic and Workflow
The logical workflow for establishing the continuous flow synthesis of this compound involves several key stages, from initial reagent preparation to final product purification.
Caption: Logical workflow from reagent preparation to final product analysis.
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol describes the synthesis of this compound on a laboratory scale using a tube-in-tube continuous flow reactor.
Materials:
-
tert-Butyl isocyanate (≥98%)
-
Anhydrous ammonia gas (≥99.9%)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Syringe pumps
-
Mass flow controller for ammonia
-
Tube-in-tube reactor (e.g., Teflon AF-2400 inner tube, PFA outer tube)
-
Back pressure regulator
-
Temperature controller (heating/cooling circulator)
-
Collection vessel
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of tert-butyl isocyanate in the chosen anhydrous solvent (e.g., 1.0 M in THF).
-
Ensure the ammonia gas cylinder is equipped with a high-purity regulator and connected to the mass flow controller.
-
-
System Setup:
-
Assemble the continuous flow system as depicted in the workflow diagram.
-
The tert-butyl isocyanate solution is delivered via a syringe pump to the outer tube of the tube-in-tube reactor.
-
Gaseous ammonia is introduced into the inner, gas-permeable tube via the mass flow controller.
-
Set the back pressure regulator to the desired pressure (e.g., 5-10 bar) to ensure sufficient gas dissolution and prevent solvent boiling.
-
Equilibrate the reactor to the desired temperature using the temperature controller.
-
-
Reaction Execution:
-
Start the flow of the tert-butyl isocyanate solution at the desired flow rate.
-
Once the liquid flow is stable, start the flow of ammonia gas.
-
Collect the reactor output in a suitable collection vessel.
-
-
Work-up and Purification:
-
After the reaction, evaporate the solvent from the collected solution under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).
-
Filter the purified crystals and dry under vacuum.
-
Table 1: Lab-Scale Reaction Parameters and Expected Results
| Parameter | Value | Unit |
| tert-Butyl Isocyanate Conc. | 1.0 | M |
| Solvent | THF | - |
| Liquid Flow Rate | 0.5 - 2.0 | mL/min |
| Ammonia Flow Rate | 5 - 20 | sccm |
| Temperature | 20 - 60 | °C |
| Pressure | 5 - 10 | bar |
| Residence Time | 1 - 5 | min |
| Expected Yield | >95 | % |
| Expected Purity | >98 | % |
Pilot-Scale Production of this compound
This protocol outlines the considerations and a general procedure for scaling up the continuous flow synthesis of this compound.
Key Scale-Up Considerations:
-
Reactor Sizing: Increase the reactor volume by using longer and/or wider diameter tubing. For gas-liquid reactions, maintaining a high surface-area-to-volume ratio is crucial. "Numbering up" by using multiple reactors in parallel is often a more efficient strategy than simply "sizing up".
-
Pumping System: Transition from syringe pumps to industrial-grade pumps (e.g., diaphragm or gear pumps) capable of higher flow rates and pressures.
-
Heat Management: The exothermic nature of the reaction becomes more pronounced at a larger scale. Ensure the reactor is adequately cooled to maintain the optimal reaction temperature.
-
Downstream Processing: Implement continuous or semi-continuous work-up and purification steps, such as continuous crystallization and filtration, to match the output of the flow reactor.
Procedure:
-
System Adaptation:
-
Replace lab-scale components with pilot-scale equipment.
-
Incorporate in-line process analytical technology (PAT), such as IR or Raman spectroscopy, to monitor the reaction in real-time.
-
-
Process Optimization:
-
Perform a Design of Experiments (DoE) to optimize reaction parameters (flow rates, temperature, pressure, stoichiometry) for the pilot-scale setup to maximize throughput and purity.
-
-
Continuous Production Run:
-
Operate the system continuously for an extended period to demonstrate stability and robustness.
-
Implement automated control systems to maintain steady-state operation.
-
-
Product Isolation:
-
Utilize a continuous crystallizer to handle the larger volume of product stream.
-
Employ automated filtration and drying equipment.
-
Table 2: Pilot-Scale Production Parameters and Target Metrics
| Parameter | Target Value | Unit |
| tert-Butyl Isocyanate Conc. | 1.0 - 2.0 | M |
| Solvent | THF or other suitable solvent | - |
| Total Liquid Flow Rate | 100 - 500 | mL/min |
| Ammonia Flow Rate | 1 - 5 | L/min |
| Temperature | 40 - 80 | °C |
| Pressure | 10 - 20 | bar |
| Residence Time | 2 - 10 | min |
| Target Throughput | 5 - 25 | kg/hour |
| Target Yield | >95 | % |
| Target Purity | >99 | % |
| Space-Time Yield | >1000 | kg m⁻³ day⁻¹ |
Signaling Pathway and Reaction Mechanism
The reaction proceeds through a nucleophilic addition of ammonia to the electrophilic carbonyl carbon of the isocyanate.
Caption: Reaction mechanism of this compound formation.
Safety Considerations
-
tert-Butyl Isocyanate: This is a flammable, corrosive, and toxic liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Ammonia: A toxic and corrosive gas. Ensure all fittings and tubing are pressure-rated and leak-proof. Use a gas detection system in the vicinity of the reactor.
-
Pressure: The system will be under pressure. Use appropriate pressure-rated tubing and fittings. A pressure relief valve should be incorporated into the system as a safety precaution.
-
Exothermicity: The reaction is exothermic. Monitor the reactor temperature closely and ensure adequate cooling is available, especially during scale-up.
Conclusion
The continuous flow synthesis of this compound offers a safer, more efficient, and scalable alternative to traditional batch production. The use of a tube-in-tube reactor for this gas-liquid reaction provides excellent control over reaction conditions, leading to high yields and purity. The protocols and data presented in these application notes provide a solid foundation for researchers and process chemists to implement this modern manufacturing technology for the large-scale production of this compound and other related compounds.
References
Troubleshooting & Optimization
Technical Support Center: Strategies for Improving Yield in tert-Butylurea Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of tert-Butylurea synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods are the reaction of urea with a tert-butyl source like tert-butanol or methyl tert-butyl ether (MTBE) in the presence of a strong acid catalyst (e.g., concentrated sulfuric acid), and the reaction of tert-butylamine with potassium cyanate.[1][2][3] The acid-catalyzed reaction with tert-butanol or MTBE is often favored for its accessibility of reagents.[2]
Q2: What is the primary byproduct that lowers the yield and purity of this compound?
A2: The most common impurity is N,N'-di-tert-butylurea.[1][3] This byproduct is significantly less soluble in water than the desired product, a property that is exploited during purification.[1]
Q3: How can I purify crude this compound?
A3: Recrystallization from hot water is a highly effective method.[1][3] N,N'-di-tert-butylurea, being insoluble, can be filtered off from the hot solution. The desired this compound then crystallizes upon cooling.[1] It can also be recrystallized from ethanol.[1]
Q4: What are the typical yields for this compound synthesis?
A4: Yields can vary significantly based on the chosen method and reaction conditions. With optimized processes, such as the reaction of MTBE and urea with sulfuric acid catalysis, yields of this compound (on a dry basis) can exceed 90%.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete Reaction: Insufficient reaction time or non-optimal temperature. 2. Side Reactions: Formation of di-tert-butylurea or diisobutylene, particularly at higher temperatures.[3] 3. Reactant Stoichiometry: Incorrect molar ratios of urea, tert-butyl source, and catalyst. | 1. Optimize Conditions: Ensure the reaction is stirred for a sufficient duration (e.g., standing for 16+ hours after initial reaction).[2] Maintain the recommended temperature range (e.g., 20–25°C) to minimize side reactions.[1][2] 2. Control Temperature: Use ice cooling to manage the exothermic reaction and prevent the temperature from rising, which favors byproduct formation.[1] 3. Verify Stoichiometry: Use precise molar ratios. For example, a 1:1:2 molar ratio of MTBE:urea:concentrated sulfuric acid has been reported to give high yields.[2] |
| Product is difficult to filter or contains crystalline precipitate (other than product) | 1. Crystallization of Sodium Sulfate: If the reaction mixture temperature drops too low (e.g., below 15°C) during neutralization with NaOH, sodium sulfate decahydrate can co-precipitate.[3] | 1. Maintain Temperature During Workup: Keep the temperature of the mixture above 15°C during the neutralization and initial washing steps to prevent salt crystallization.[3] If it occurs, multiple recrystallizations from hot water may be necessary.[3] |
| Formation of Insoluble White Solid | 1. Di-tert-butylurea Formation: This is the most likely insoluble byproduct.[3] | 1. Hot Filtration: During recrystallization from water, heat the mixture to boiling and filter it while hot. The desired mono-tert-butylurea will be in the filtrate, while the di-tert-butylurea remains as an insoluble solid.[3] |
| Product Sublimes During Drying or Melting Point Determination | 1. Inherent Property: this compound sublimes slowly at temperatures above 100°C under atmospheric pressure.[1] | 1. Drying Conditions: Dry the purified product under vacuum at room temperature over a desiccant like KOH or H₂SO₄.[1] 2. Melting Point: When determining the melting point, the bath temperature should be raised rapidly to minimize sublimation.[1] |
Comparative Data on Synthesis Strategies
The following table summarizes yields from different synthetic routes to this compound, highlighting the impact of the chosen tert-butyl source.
| Tert-Butyl Source | Catalyst | Molar Ratio (Source:Urea:Catalyst) | Temperature | Reported Yield | Reference(s) |
| tert-Butanol | Conc. H₂SO₄ | 2:1:2 | 20–25°C | Not explicitly stated, but is a standard prep method. | [1] |
| Methyl tert-butyl ether (MTBE) | Conc. H₂SO₄ | 1:1:2 | 20–25°C | >90% | [2] |
Detailed Experimental Protocol
High-Yield Synthesis of this compound from MTBE and Urea[2]
This protocol is adapted from a patented process demonstrating over 90% yield.
Materials:
-
Methyl tert-butyl ether (MTBE)
-
Urea (finely crushed)
-
Concentrated Sulfuric Acid (98%)
-
Sodium Hydroxide (40% aqueous solution)
-
Reactor with stirrer and temperature control
Procedure:
-
Catalyst and Urea Preparation: In a reactor equipped with a stirrer, add the metered amount of concentrated sulfuric acid (98%). While stirring, slowly add finely crushed urea, ensuring the temperature is maintained between 20-25°C until the urea is completely dissolved/dispersed.
-
Addition of MTBE: Dropwise, add MTBE to the urea-sulfuric acid mixture over a period of 1-2 hours. The molar ratio of MTBE:urea:concentrated sulfuric acid should be 1:1:2.
-
Reaction: After the addition of MTBE is complete, continue stirring at a constant temperature for approximately 30 minutes.
-
Standing: Stop stirring and allow the reaction mixture to stand at room temperature for at least 16 hours.
-
Neutralization and Precipitation: Adjust the pH of the reaction mixture to between 3 and 6 by adding a 40% NaOH aqueous solution. This will cause the this compound to precipitate.
-
Isolation and Purification: Collect the this compound crystals by filtration. Wash the crystals with cold water and recrystallize from hot water to remove impurities like di-tert-butylurea.[1][3]
-
Drying: Dry the purified crystals under vacuum at room temperature.[1]
Process Diagrams
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for troubleshooting low yields in this compound synthesis.
References
Technical Support Center: Prevention of N,N'-di-tert-butyl Urea Byproduct Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate and prevent the formation of the N,N'-di-tert-butyl urea byproduct during chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: Under what conditions does N,N'-di-tert-butyl urea typically form as a byproduct?
A1: N,N'-di-tert-butyl urea is a common byproduct in reactions involving the sterically hindered amine, tert-butylamine, or its corresponding isocyanate. Key scenarios for its formation include:
-
Carbodiimide-mediated couplings: When using carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) to form an amide bond between a carboxylic acid and tert-butylamine, the activated carboxylic acid intermediate (O-acylisourea) can be attacked by another tert-butylamine molecule, leading to the desired amide. However, side reactions can lead to the formation of tert-butyl isocyanate, which then reacts with excess tert-butylamine to form the symmetrical urea byproduct.[1]
-
Reactions involving tert-butyl isocyanate: The presence of water or excess tert-butylamine in a reaction where tert-butyl isocyanate is a reagent or an in-situ generated intermediate will readily produce N,N'-di-tert-butyl urea.[2]
-
High temperatures: Elevated reaction temperatures can promote the decomposition of certain intermediates, leading to the formation of tert-butyl isocyanate and subsequently the urea byproduct.
Q2: How can I detect the presence of N,N'-di-tert-butyl urea in my reaction mixture?
A2: N,N'-di-tert-butyl urea can be identified using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): This byproduct will appear as a distinct spot. Its polarity may be similar to the desired product, sometimes making separation challenging.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The symmetrical nature of N,N'-di-tert-butyl urea gives a characteristic singlet in the 1H NMR spectrum for the tert-butyl protons.
-
Mass Spectrometry (MS): The byproduct will show a distinct molecular ion peak corresponding to its molecular weight (172.27 g/mol ).
Q3: Are there alternative coupling reagents that are less prone to forming symmetrical urea byproducts with tert-butylamine?
A3: Yes, for sterically hindered amines like tert-butylamine, phosphonium and aminium/uronium-based coupling reagents are generally more effective and less prone to forming symmetrical urea byproducts compared to carbodiimides. Recommended alternatives include:
-
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP): Known for its high coupling efficiency with sterically demanding substrates.[3]
-
(Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A highly efficient coupling reagent that often provides faster reaction times and high yields with hindered amines.[1]
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU): Another effective uronium-based reagent, often used with an additive like HOBt.[4]
These reagents operate through a different mechanism that is less susceptible to the side reactions that generate isocyanate intermediates.[4]
Troubleshooting Guide
This guide addresses specific issues related to the formation of N,N'-di-tert-butyl urea and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of N,N'-di-tert-butyl urea byproduct detected. | Use of carbodiimide coupling agents (EDC, DCC) with a sterically hindered amine. | Switch to a phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU, HBTU) based coupling reagent. These are generally more effective for hindered couplings and less prone to this side reaction.[1][3][4] |
| Presence of moisture in the reaction. | Ensure all reagents and solvents are anhydrous. Water can react with isocyanate intermediates to form the urea byproduct.[2] | |
| High reaction temperature. | Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize the thermal decomposition of intermediates that can lead to isocyanate formation. | |
| Suboptimal order of reagent addition. | Pre-activate the carboxylic acid with the coupling reagent and additive (if used) for a short period (5-10 minutes) before adding the tert-butylamine. This can favor the desired amide formation over side reactions. | |
| Difficulty in separating the desired product from the urea byproduct. | Similar polarities of the product and byproduct. | Modify the workup procedure. An acidic wash (e.g., with 0.1 M HCl) can help protonate and solubilize the urea byproduct in the aqueous phase for easier removal.[5] |
| Optimize the solvent system for column chromatography to achieve better separation. | ||
| Low yield of the desired amide product. | Incomplete reaction due to steric hindrance. | Increase the reaction time and/or use a more potent coupling reagent like HATU or PyBOP.[3][4] |
| Inefficient activation of the carboxylic acid. | Use coupling additives such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure to enhance the reaction rate and suppress side reactions.[6][7] |
Data Presentation
While specific quantitative data directly comparing N,N'-di-tert-butyl urea formation across different coupling agents is not extensively available in the literature, the following table summarizes the qualitative performance and key characteristics of commonly used reagents for coupling sterically hindered amines.
| Coupling Reagent | Reagent Type | Relative Efficiency for Hindered Couplings | Propensity for Symmetrical Urea Byproduct | Key Considerations |
| EDC / DIC | Carbodiimide | Moderate | High | Cost-effective but prone to side reactions with hindered amines. Requires careful control of reaction conditions. The urea byproduct from EDC is water-soluble, while the byproduct from DIC is more soluble in organic solvents.[1] |
| PyBOP | Phosphonium Salt | High | Low | Safer alternative to its predecessor (BOP) as it does not form carcinogenic byproducts. Effective for sterically demanding couplings.[3] |
| HATU | Aminium/Uronium Salt | Very High | Low | Generally provides fast reaction times and high yields. Can react with unprotected N-termini if used in excess.[1] |
| HBTU | Aminium/Uronium Salt | High | Low | Very efficient, especially with the addition of HOBt to minimize racemization.[4] |
| COMU | Aminium/Uronium Salt | Very High | Low | A safer alternative to HOBt/HOAt-based reagents as it is non-explosive. Byproducts are water-soluble, simplifying purification.[4] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with tert-butylamine using HATU
This protocol is designed to minimize the formation of N,N'-di-tert-butyl urea when coupling a carboxylic acid with tert-butylamine.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
-
Pre-activation: Add HATU (1.0-1.2 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution. Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add tert-butylamine (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with a dilute acid solution (e.g., 0.1 M HCl) to remove the urea byproduct, followed by a wash with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography if necessary.
Protocol 2: General Procedure for Amide Coupling with tert-butylamine using PyBOP
This protocol offers a robust alternative for coupling sterically hindered amines.
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent (e.g., DMF or DCM).
-
Reagent Addition: Add PyBOP (1.1 equivalents), the tert-butylamine (1.1 equivalents), and a non-nucleophilic base such as DIPEA (2.5 equivalents). An additive like HOBt (1.1 equivalents) can be included to further suppress side reactions.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Purification: Wash the organic phase sequentially with a dilute acid solution (e.g., 1N HCl), a saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be further purified by flash column chromatography.
Visualizations
Diagram 1: Byproduct Formation Pathway in Carbodiimide Coupling
Caption: Formation of N,N'-di-tert-butyl urea in carbodiimide couplings.
Diagram 2: Recommended Workflow for Minimizing Byproduct Formation
Caption: Recommended workflow using HATU/PyBOP to minimize urea byproduct.
References
Technical Support Center: Troubleshooting Side Reactions in Tert-Butyl Group Deprotection
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for side reactions encountered during the deprotection of tert-butyl (t-Bu) ethers, tert-butyl (t-Bu) esters, and tert-butyloxycarbonyl (Boc) protected amines.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during acid-catalyzed tert-butyl group deprotection, and why does it occur?
The most prevalent side reaction is the alkylation of nucleophilic functional groups within the substrate by the tert-butyl cation.[1][2][3] During acid-catalyzed deprotection (e.g., using Trifluoroacetic Acid - TFA), the tert-butyl group is cleaved, generating a stable tertiary carbocation (t-butyl cation).[4][5] This highly reactive electrophile can then attack any available nucleophiles in the reaction mixture, leading to the formation of undesired byproducts.[2][3]
Commonly alkylated residues include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and susceptible to alkylation.[6]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[6]
-
Cysteine (Cys): The free thiol group is a potent nucleophile.[2]
-
Tyrosine (Tyr): The activated aromatic ring can be alkylated.
-
Other electron-rich aromatic rings or heteroatoms (N, S).[3]
Q2: How can I prevent t-butylation side reactions?
The most effective strategy to prevent unwanted t-butylation is the addition of "scavengers" to the reaction mixture.[1][4] Scavengers are nucleophilic compounds that are more reactive towards the t-butyl cation than the sensitive residues of your substrate.[2] They effectively "trap" the t-butyl cation before it can cause side reactions.[2]
Q3: What are some common scavengers, and when should I use them?
The choice of scavenger depends on the specific nucleophilic groups present in your substrate.[6] Often, a "scavenger cocktail" containing multiple scavengers is used to ensure complete trapping of the t-butyl cation.[1]
| Scavenger | Target Residue(s) | Typical Concentration (v/v) | Notes |
| Triisopropylsilane (TIS) | General purpose, very effective | 2.5 - 5% | Readily captures the t-butyl cation.[1] |
| Triethylsilane (TES) | General purpose | 10-20 equivalents | Also highly effective in preventing side reactions.[6] |
| Water | General purpose | 2 - 5% | Can act as a scavenger.[1][2] |
| Thioanisole | Sulfur-containing residues (Met, Cys) | 2 - 5% | Particularly useful for preventing sulfonium salt formation.[1] |
| 1,2-Ethanedithiol (EDT) | Tryptophan | - | Effective in preventing side reactions with tryptophan.[6] |
| Dithiothreitol (DTT) | Sulfur-containing residues (Met, Cys) | - | A good choice for protecting thiols.[1] |
| Anisole | General purpose | 2 - 5% | An electron-rich aromatic that can be alkylated in preference to the substrate.[7] |
Q4: My deprotection reaction is incomplete. What could be the cause?
Incomplete deprotection can be caused by several factors:
-
Insufficient Acid: The amount of acid may be too low to drive the reaction to completion, especially if the substrate contains other basic functionalities.[1][2] While the reaction is catalytic in principle, an excess of acid is commonly used.[1][8]
-
Reaction Time and Temperature: The deprotection may require a longer reaction time or gentle heating, particularly for sterically hindered tert-butyl groups.[1] Most deprotections are performed at room temperature for 1-4 hours.[1][9]
-
Solvent Choice: Dichloromethane (DCM) is a common solvent, but its choice can affect reaction efficiency for some substrates.[1]
-
Presence of Scavengers: While essential for preventing side reactions, scavengers can compete with the substrate for the acid, potentially slowing down the deprotection.[1]
Q5: I am observing degradation of my starting material or product. What can I do?
The harsh acidic conditions required for tert-butyl deprotection can sometimes lead to the degradation of sensitive molecules.[2] If you suspect degradation, consider these options:
-
Milder Deprotection Methods:
-
Aqueous Phosphoric Acid (85%): An effective and more environmentally friendly option that is compatible with other acid-sensitive groups like benzyl esters.[2][10]
-
Lewis Acids: Zinc bromide (ZnBr₂) in DCM can offer greater selectivity.[2][11]
-
Oxalyl chloride in methanol: Reported as a mild method for N-Boc deprotection.[6][12]
-
Magic blue (tris-4-bromophenylamminium radical cation) and triethylsilane: A catalytic protocol for mild OtBu deprotection.[13][14]
-
-
Lowering Reaction Temperature: Perform the reaction at a lower temperature to minimize degradation.[15]
-
Inert Atmosphere: If your compound is sensitive to oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[15]
Q6: Can I selectively deprotect a Boc group in the presence of a tert-butyl ester?
Yes, this is often possible. The Boc group is generally more labile to acid than a tert-butyl ester.[2] By carefully controlling the reaction conditions, such as using a lower concentration of acid or a shorter reaction time, selective deprotection of the Boc group can be achieved.[2]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during tert-butyl group deprotection.
Caption: A decision tree for troubleshooting common issues.
Experimental Protocols
Protocol 1: Standard TFA-Mediated Deprotection of a t-Butyl Ester
This protocol is a general guideline for the deprotection of a t-butyl ester using trifluoroacetic acid.
Materials:
-
t-Butyl ester-protected compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavenger(s) (e.g., Triisopropylsilane - TIS), if required
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the t-butyl ester-protected compound in anhydrous DCM (a typical concentration is 0.1-0.5 M) in a round-bottom flask.[9]
-
If the substrate is sensitive to alkylation, add the appropriate scavenger(s) (e.g., 2.5-5% v/v TIS).[1]
-
Cool the solution in an ice bath (0 °C).
-
Slowly add an equal volume of TFA to the stirred solution.[1]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.[1][9] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[9]
-
For work-up, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.[15]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the product as necessary, for example by column chromatography.
Protocol 2: Deprotection of a Boc-Protected Amine with a Tryptophan Residue
This protocol is specifically designed to minimize side reactions when deprotecting a Boc-protected compound containing a highly nucleophilic tryptophan residue.
Materials:
-
Boc-protected compound containing tryptophan
-
Dichloromethane (DCM), anhydrous
-
Triethylsilane (TES)
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether or hexane for precipitation
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected compound in anhydrous DCM.[6]
-
Add 10-20 equivalents of triethylsilane (TES) to the solution to act as a scavenger.[6]
-
Cool the mixture to 0 °C in an ice bath.
-
Add an equal volume of TFA to the reaction mixture.[6]
-
Stir the reaction at room temperature for 1-2 hours, monitoring for completion by TLC or LC-MS.[7]
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of a suitable solvent (e.g., DCM) and precipitate the product by adding a non-polar solvent such as cold diethyl ether or hexane.[9]
-
Collect the solid product by filtration and wash with cold non-polar solvent.
-
Dry the product under vacuum.
Signaling Pathways and Experimental Workflows
Deprotection Mechanism and Side Reaction Pathway
The following diagram illustrates the mechanism of acid-catalyzed tert-butyl group deprotection and the competing side reaction pathway.
Caption: Mechanism of deprotection and side reactions.
General Experimental Workflow
The diagram below outlines a general experimental workflow for a tert-butyl deprotection reaction followed by workup and purification.
Caption: A typical experimental workflow for deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. tert-Butyl Ethers [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tert-Butyl Esters [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Urea Synthesis using tert-Butylurea
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the synthesis of tert-butylurea, a key intermediate in various pharmaceutical and chemical applications. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you achieve optimal reaction outcomes.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing systematic approaches to identify and resolve them.
Issue 1: Low Product Yield
A diminished yield of this compound is a frequent challenge. The following guide provides a step-by-step approach to diagnose and rectify this issue.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
Possible Causes and Solutions:
-
Incomplete Reaction:
-
Verify Stoichiometry: Ensure accurate measurement of reactants. An incorrect molar ratio can leave one reactant in excess, limiting the formation of the product.
-
Reaction Time: The reaction may require more time to reach completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
-
-
Suboptimal Reaction Temperature:
-
Side Reactions:
-
The formation of N,N'-di-tert-butylurea is a common side reaction.[1] This impurity is less soluble in water, which can be exploited for purification.
-
Issue 2: Product Purity Concerns
The presence of impurities can affect the quality and performance of the final product.
Key Impurity and Mitigation:
-
N,N'-di-tert-butylurea: This is the most common impurity and is significantly less soluble in water than the desired product.[1]
-
Purification Strategy: Recrystallization from hot water is an effective method for removing N,N'-di-tert-butylurea. The desired this compound will dissolve in hot water, while the impurity will remain largely insoluble and can be removed by filtration.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of reactants for the synthesis of this compound from tert-butanol and urea?
A1: The recommended molar ratio is 1 mole of urea to 2 moles of tert-butanol in the presence of approximately 2 moles of concentrated sulfuric acid.[1][2]
Q2: What is the ideal temperature range for this reaction?
A2: The reaction should be maintained between 20-25 °C.[1][2] Exceeding this temperature can lead to an increase in side reactions.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the consumption of starting materials and the formation of the product.
Q4: What are the primary safety precautions to consider during this synthesis?
A4: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction can also be exothermic, so controlled addition of reagents and cooling are crucial.
Q5: Are there alternative starting materials for synthesizing this compound?
A5: Yes, methyl tert-butyl ether (MTBE) can be used instead of tert-butanol, reacting with urea in the presence of concentrated sulfuric acid. This method has been reported to achieve yields of over 90%.[3]
Data Presentation
The following tables summarize the key reaction parameters and their impact on the synthesis of this compound.
Table 1: Reactant Stoichiometry and Reported Yields
| Urea (molar eq.) | tert-Butanol (molar eq.) | Sulfuric Acid (molar eq.) | Reported Yield | Reference |
| 1 | 2 | ~2 | High | [1][2] |
| 1 (with MTBE) | - | 2 | >90% | [3] |
Table 2: Temperature Effects on Reaction Outcome
| Temperature Range (°C) | Expected Outcome |
| < 20 | Slower reaction rate, potentially incomplete reaction. |
| 20 - 25 | Optimal range for high yield and purity.[1][2] |
| > 25 | Increased potential for side product formation. |
Experimental Protocols
Protocol 1: Synthesis of this compound from tert-Butanol and Urea[2]
Materials:
-
Urea (1 mole)
-
tert-Butanol (2 moles)
-
Concentrated Sulfuric Acid (sp. gr. 1.84, ~1.98 moles)
-
Ice
-
Sodium Hydroxide solution
-
Water
Equipment:
-
500-mL three-necked flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Large beaker (4 L)
-
Büchner funnel
Procedure:
-
Place the concentrated sulfuric acid in the three-necked flask and cool it in an ice bath.
-
Slowly add finely powdered urea to the sulfuric acid while stirring, maintaining the temperature between 20-25 °C.
-
Add tert-butyl alcohol dropwise from the dropping funnel, ensuring the temperature remains between 20-25 °C.
-
After the addition is complete, continue stirring for an additional 30 minutes.
-
Allow the mixture to stand at room temperature overnight (approximately 16 hours).
-
Pour the reaction mixture into a beaker containing a mixture of cracked ice and water while stirring.
-
Neutralize the mixture with a sodium hydroxide solution, keeping the temperature below 25 °C with an ice bath.
-
Collect the precipitated crude this compound by filtration using a Büchner funnel and wash it with cold water.
Protocol 2: Purification of this compound by Recrystallization[1]
Materials:
-
Crude this compound
-
Water
Equipment:
-
Beaker
-
Heating source (e.g., hot plate)
-
Büchner funnel (steam-heated if available)
-
Filtration flask
-
Ice bath
Procedure:
-
Transfer the crude this compound cake to a beaker and add water.
-
Heat the mixture to boiling to dissolve the this compound.
-
Quickly filter the hot solution through a pre-heated Büchner funnel to remove insoluble impurities (like N,N'-di-tert-butylurea).
-
Cool the filtrate in an ice bath with occasional stirring to induce crystallization.
-
Collect the purified white precipitate of this compound by filtration.
-
Dry the product under vacuum at room temperature.
Visualizations
Reaction Pathway for this compound Synthesis
Caption: A simplified reaction pathway for the synthesis of this compound.
General Experimental Workflow
Caption: A general workflow for the synthesis and purification of this compound.
References
purification techniques for tert-Butylurea from crude reaction mixtures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of tert-Butylurea from crude reaction mixtures. This resource offers troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: The most common impurity is N,N'-di-tert-butylurea, which is a byproduct formed during synthesis.[1] This impurity is significantly less soluble in water compared to this compound. Other potential impurities include unreacted starting materials such as urea and tert-butanol, as well as byproducts from side reactions.
Q2: My crude this compound has a low melting point and a broad melting range. How can I improve its purity?
A2: A low and broad melting point is indicative of impurities. Recrystallization is the most effective and commonly used method to purify this compound.[1] This technique separates compounds based on differences in their solubility in a particular solvent at different temperatures.
Q3: I am having trouble getting my this compound to crystallize out of solution. What should I do?
A3: If crystallization does not occur upon cooling, several techniques can be employed to induce crystal formation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure this compound, add a single crystal to the supersaturated solution. This "seed" crystal will act as a template for further crystallization.
-
Concentration: It is possible that too much solvent was used, making the solution too dilute for crystals to form. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2]
-
Cooling: Ensure the solution is cooled sufficiently. For aqueous recrystallization of this compound, cooling to 0 to -5 °C is recommended.[1]
Q4: After recrystallization, my yield of this compound is very low. What are the potential causes and how can I improve it?
A4: Low yield can be attributed to several factors:
-
Using too much solvent: This will result in a significant amount of your product remaining dissolved in the mother liquor after cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Premature crystallization: If the solution cools too quickly during hot filtration to remove insoluble impurities, the product can crystallize out along with the impurities. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Not allowing enough time or not cooling to a low enough temperature can leave a substantial amount of product in the solution.
-
Loss during transfer: Mechanical losses can occur when transferring the solid between vessels. While it's important to be careful, excessive rinsing with the solvent to recover all traces of the solid can lead to dissolving the product and reducing the overall yield.[3]
Q5: My this compound appears pure by melting point, but I suspect there are still minor impurities. What analytical techniques can I use for purity confirmation?
A5: For a more accurate assessment of purity, the following analytical methods are recommended:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to separate this compound from its non-volatile impurities. Due to its polar nature, a polar-modified C18 column or Hydrophilic Interaction Liquid Chromatography (HILIC) may be necessary for good retention and separation.[4][5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for identifying and quantifying volatile and semi-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities by comparing the spectra of the purified sample to that of a known standard and looking for extraneous peaks.[7][8][9]
Q6: I've noticed my product seems to disappear when drying at an elevated temperature. What is happening?
A6: this compound is known to sublime at temperatures above 100 °C.[1] To avoid loss of product during drying, it is recommended to dry the purified crystals under vacuum at room temperature over a desiccant such as potassium hydroxide (KOH) or sulfuric acid (H₂SO₄).[1]
Purification Protocols
Recrystallization
Recrystallization is the primary and most recommended method for purifying crude this compound. The choice of solvent is critical for successful purification.
Recommended Solvents:
-
Hot Water
-
Ethanol
-
95% Aqueous Ethanol
Experimental Protocol (Using Water as Solvent):
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring. Continue to add small portions of hot water until the this compound is completely dissolved. Avoid adding excess solvent.
-
Hot Filtration: If insoluble impurities, such as N,N'-di-tert-butylurea, are present, perform a hot gravity filtration. To do this, preheat a funnel and a new flask containing a small amount of boiling solvent. Quickly pour the hot solution through a fluted filter paper in the hot funnel into the clean flask. This will remove the insoluble impurities.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. To maximize crystal formation, subsequently cool the flask in an ice-water bath to a temperature between 0 and -5 °C.[1]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Carefully transfer the crystals to a watch glass or drying dish and dry them under vacuum at room temperature over a suitable desiccant (e.g., KOH or H₂SO₄) to a constant weight.[1]
Sublimation
Sublimation can be an effective, solvent-free method for purifying volatile solids like this compound, especially for small-scale purifications.[10]
Experimental Protocol:
-
Preparation: Place the crude, dry this compound in the bottom of a sublimation apparatus.
-
Assembly: Insert the cold finger and connect it to a cooling water source.
-
Vacuum: Evacuate the apparatus using a vacuum pump.
-
Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be high enough to cause sublimation but below the melting point to avoid melting the solid.
-
Deposition: The this compound will sublime and deposit as pure crystals on the cold surface of the cold finger. Non-volatile impurities will remain in the bottom of the apparatus.
-
Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature. Carefully break the vacuum and collect the purified crystals from the cold finger.
Data Presentation
The following tables summarize typical outcomes for the purification of this compound. Note that actual yields and purity will vary depending on the initial purity of the crude material and the specific experimental conditions.
Table 1: Recrystallization Solvent Comparison
| Recrystallization Solvent | Typical Purity Before | Typical Purity After | Typical Yield Range | Notes |
| Hot Water | 85-90% | >98% | 70-85% | Effective for removing less polar impurities like N,N'-di-tert-butylurea. |
| Ethanol | 85-90% | >99% | 65-80% | Good for obtaining high purity, but solubility is higher at room temperature, potentially reducing yield. |
| 95% Aqueous Ethanol | 85-90% | >99% | 75-90% | Balances high purity with good recovery. |
Table 2: Purity Analysis Methods
| Analytical Method | Principle | Information Provided | Typical Application |
| HPLC | Separation based on polarity | Quantitative purity, detection of non-volatile impurities | Routine purity checks and method development |
| GC-MS | Separation based on volatility and mass-to-charge ratio | Identification and quantification of volatile impurities | Analysis of residual solvents and volatile byproducts |
| NMR | Nuclear magnetic resonance | Structural confirmation, identification and quantification of impurities | Definitive structural elucidation and purity assessment against a standard |
| Melting Point | Determination of melting range | Indication of purity | Quick and simple purity check |
Visualizations
Experimental Workflow for Recrystallization
Caption: Workflow for the purification of this compound by recrystallization.
Troubleshooting Logic for Low Recrystallization Yield
Caption: Troubleshooting logic for addressing low yield in this compound recrystallization.
References
- 1. This compound | 1118-12-3 [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Development of a hydrophilic interaction liquid chromatography-mass spectrometry method for detection and quantification of urea thermal decomposition by-products in emission from diesel engine employing selective catalytic reduction technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Chemistry Online @ UTSC [utsc.utoronto.ca]
Technical Support Center: Managing t-Butylamine Elimination in Urea Exchange Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the unwanted elimination of t-butylamine during urea exchange reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of t-butylamine elimination in my urea exchange reaction?
A1: The primary cause is the cleavage of the bond between the nitrogen and the bulky tert-butyl group. This reaction is often acid-catalyzed. Under acidic conditions, the carbonyl oxygen of the urea can be protonated, which weakens the C-N bond and facilitates the departure of the t-butyl group as a stable tert-butyl carbocation.[1] This leaves behind an unsubstituted urea or leads to other side products.
Q2: Why is the t-butyl group so susceptible to elimination compared to other alkyl groups?
A2: The t-butyl group's susceptibility stems from the high stability of the tertiary carbocation ((CH₃)₃C⁺) that is formed as a leaving group.[1] This carbocation is stabilized by hyperconjugation from the nine C-H bonds of the methyl groups. This inherent stability provides a strong thermodynamic driving force for its elimination under certain conditions.
Q3: What are the typical reaction conditions that promote the elimination of t-butylamine?
A3: The elimination of t-butylamine is typically promoted by:
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High Acidity: Acidic conditions are a major contributor to the cleavage of the t-butyl group from the urea nitrogen.[1]
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Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for the elimination reaction to occur.[2][3]
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Protic Solvents: Solvents that can stabilize the formation of ions, such as protic solvents, may facilitate the elimination process.
Q4: I am observing unexpected byproducts in my reaction. Could this be related to t-butylamine elimination?
A4: Yes. The highly reactive tert-butyl carbocation generated during the elimination can react with nucleophiles in your reaction mixture. This can lead to the formation of various t-butylated byproducts, complicating your purification process.
Troubleshooting Guide
Issue: My urea exchange reaction is producing significant amounts of t-butylamine and related byproducts.
This troubleshooting guide will help you diagnose and resolve the issue of unwanted t-butylamine elimination.
Initial Assessment
-
Confirm the presence of t-butylamine: Utilize analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to confirm and quantify the presence of t-butylamine in your reaction mixture.
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Evaluate Reaction Conditions: Review your reaction setup, paying close attention to the temperature, pH, and solvent system.
Troubleshooting Steps
| Potential Cause | Recommended Action | Rationale |
| Excessive Acidity | - Reduce the concentration of any acid catalysts. - If acidic conditions are necessary, consider using a milder acid. - Perform the reaction under neutral or basic conditions if the desired exchange can still proceed. | High acidity promotes the protonation of the urea and facilitates the formation of the stable t-butyl carbocation.[1] |
| High Reaction Temperature | - Lower the reaction temperature.[2][3] - If the desired reaction is too slow at lower temperatures, consider a more active catalyst that can operate under milder thermal conditions. | Elevated temperatures can provide the activation energy needed for the elimination pathway to become significant. |
| Reactive t-Butyl Carbocation | - Introduce a "scavenger" to your reaction mixture. Common scavengers include triisopropylsilane (TIS) or water. | Scavengers are nucleophilic species that can trap the reactive t-butyl carbocation as it forms, preventing it from participating in side reactions. |
| Inappropriate Solvent Choice | - If using a protic solvent, consider switching to an aprotic solvent to disfavor the formation of ionic intermediates. | The choice of solvent can influence the stability of the carbocation intermediate. |
Data Presentation
The following tables summarize typical analytical conditions for the detection and quantification of t-butylamine.
Table 1: Gas Chromatography (GC) Methods for t-Butylamine Analysis
| Parameter | Method 1 | Method 2 |
| Apparatus | Gas chromatograph with FID | Gas chromatograph with FID and headspace autosampler |
| Column | Agilent CP-Volamine | DB-624 (60 m x 0.32 mm ID) |
| Column Temperature | Programmed heating | 40°C for 10 min, then ramped at 40°C/min to 240°C and held for 8 min |
| Injector Temperature | 200-220°C | 200°C |
| Detector Temperature | 230°C | 260°C |
| Carrier Gas | Nitrogen | Nitrogen at 100 kPa |
| Split Ratio | 10:1 | 5:1 |
| Headspace Conditions | Equilibrium Temp: 58-62°C, Equilibration Time: 40 min | Vial Oven Temp: 100°C, Needle Temp: 110°C |
Table 2: High-Performance Liquid Chromatography (HPLC) Method for t-Butylamine Analysis
| Parameter | Value |
| Apparatus | HPLC with UV detector |
| Derivatization Reagent | o-Phthalaldehyde (OPA) |
| Column | (Specific column to be chosen based on application) |
| Mobile Phase | (Gradient or isocratic, to be optimized) |
| Detection Wavelength | (To be determined based on the derivatized product) |
Table 3: Ion Chromatography (IC) Method for t-Butylamine Analysis
| Parameter | Value |
| Apparatus | Ion chromatograph with a conductivity detector |
| Column | Dionex CS-14 |
| Mobile Phase | A mixture of methanesulfonic acid and acetonitrile |
| Detection | Conductivity |
| Limit of Detection (LOD) | 0.01% |
| Limit of Quantitation (LOQ) | 0.02% |
Experimental Protocols
Protocol 1: Detection of t-Butylamine using Headspace GC-FID
This method is suitable for determining residual t-butylamine in a reaction mixture.
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Sample Preparation: Accurately weigh approximately 100 mg of the reaction mixture into a headspace vial. Add 5 mL of N,N-Dimethylacetamide (DMA).
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Apparatus: Use a gas chromatograph equipped with a flame-ionization detector (FID) and a headspace autosampler.
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Chromatographic Conditions:
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Column: DB-624 (60 m x 0.32 mm ID, 1.8 µm film thickness).
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Column Temperature: Hold at 40°C for 10 minutes, then ramp to 240°C at 40°C/min, and hold for 8 minutes.
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Injector Temperature: 200°C.
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Detector Temperature: 260°C.
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Carrier Gas: Nitrogen at a pressure of 100 kPa.
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Split Ratio: 5:1.
-
-
Headspace Conditions:
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Vial Oven Temperature: 100°C.
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Needle Temperature: 110°C.
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Transfer Line Temperature: 120°C.
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Thermostat Time: 30 minutes.
-
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Analysis: Inject the headspace sample and record the chromatogram. Compare the retention time with a known standard of t-butylamine.
Visualizations
References
Technical Support Center: Addressing Challenges in the Scale-Up of tert-Butylurea Production
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming common challenges encountered during the scale-up of tert-Butylurea production. The information is presented in a practical question-and-answer format to directly address specific issues.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for scale-up?
A1: The most common production method involves reacting urea with tert-butanol in the presence of concentrated sulfuric acid at controlled temperatures, typically 20–25 °C.[1] An alternative route uses methyl tert-butyl ether (MTBE) in place of tert-butanol, which also reacts with urea under the catalysis of concentrated sulfuric acid.[2] The choice of route often depends on raw material cost, availability, and waste stream considerations.
Q2: What is the most common impurity encountered during production, and how is it formed?
A2: The most prevalent impurity is N,N'-di-tert-butylurea.[1] This byproduct can form when a molecule of the desired this compound product reacts further with another tert-butyl source under the reaction conditions. Its formation is often promoted by localized high temperatures (hot spots) or extended reaction times, which are common challenges during scale-up.[3] N,N'-di-tert-butylurea is significantly less soluble in water than the target compound, which is a key factor in purification strategies.[1]
Q3: What are the key safety considerations when scaling up production?
A3: Key safety concerns include:
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Corrosive Materials: The use of concentrated sulfuric acid requires careful material selection for reactors and handling protocols to prevent corrosion and ensure operator safety.
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Exothermic Reaction: The reaction is exothermic, and the reduced surface-area-to-volume ratio in large reactors can lead to heat accumulation.[3] A robust cooling system is critical to prevent thermal runaways and the formation of unwanted byproducts.
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Raw Material Hazards: Precursors like tert-butyl isocyanate (if used in an alternative route) are flammable, toxic, and can cause severe irritation.[4][5] The hydrolysis product, tert-butylamine, is also a flammable and corrosive liquid.[6]
-
Impurity Hazards: The common impurity, N,N'-di-tert-butylurea, is classified as harmful if swallowed.[7]
Q4: How do physical process parameters change during scale-up, and what is the impact?
A4: Transitioning from a laboratory to an industrial scale introduces significant changes in physical parameters:
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Heat Transfer: Large industrial reactors have a much lower surface-area-to-volume ratio, which impedes efficient heat removal. This can lead to localized hot spots, which may trigger side reactions and alter the impurity profile.[3]
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Mixing Efficiency: Agitation that is effective in a small flask may be inadequate in a large vessel, leading to poor distribution of reagents, localized concentration gradients, and reduced reaction rates and yields.[3][8]
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Mass Transfer: In heterogeneous reaction mixtures, mass transfer rates can become a limiting factor at a larger scale, affecting the overall reaction kinetics.[8]
Section 2: Troubleshooting Guides
Reaction & Synthesis Issues
Q: My reaction yield is significantly lower on a larger scale compared to the lab. What are the likely causes? A: Low yield during scale-up is a common problem that can often be traced back to physical and chemical environmental changes in the reactor.[8]
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Inadequate Temperature Control: The exothermic nature of the reaction can create internal hot spots in large vessels that are not detected by surface-level probes. These hot spots can degrade the product or favor side-reaction pathways.[3]
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Poor Mixing: Inefficient mixing can lead to non-uniform distribution of reactants, meaning some parts of the mixture may have an incorrect stoichiometric ratio, stalling the reaction.[3]
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Moisture Contamination: Isocyanate-related syntheses (which share reactivity principles) are extremely sensitive to moisture, which leads to the formation of undesired urea byproducts.[9] Ensure all reactants, solvents, and the reactor itself are scrupulously dry and consider operating under an inert atmosphere like nitrogen.[9]
Q: The impurity profile of my product has changed, with a higher concentration of N,N'-di-tert-butylurea. Why is this happening? A: Changes in impurity profiles are a classic scale-up challenge.[3]
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Thermal Gradients: As mentioned, poor heat transfer can create localized high-temperature zones. These "hot spots" can provide the necessary activation energy for the formation of N,N'-di-tert-butylurea from the desired product.[3]
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Increased Reaction Time: Sometimes, overall reaction times are extended at scale to ensure full conversion, which can inadvertently increase the opportunity for the primary product to undergo further reaction to form the di-substituted impurity.
Purification & Crystallization Issues
Q: During crystallization, my product is "oiling out" or forming an amorphous solid instead of distinct crystals. What can I do? A: "Oiling out" typically occurs when the solute's solubility is exceeded at a temperature where it is still in a liquid state.
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Control Cooling Rate: A very rapid cooling process can shock the system, preventing the molecules from aligning into an ordered crystal lattice. Implement a slower, more controlled cooling profile.
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Adjust Solvent System: The presence of impurities can inhibit crystallization. Ensure the crude product is of sufficient purity. If necessary, adjust the polarity of the crystallization solvent. For this compound, recrystallization is typically done from hot water or ethanol.[1]
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Introduce Seed Crystals: Adding a small amount of pure, crystalline this compound to the supersaturated solution at the appropriate temperature can provide a template for crystal growth and prevent oiling out.
Q: Standard recrystallization from water is not sufficiently removing the N,N'-di-tert-butylurea impurity. What are my options? A: While N,N'-di-tert-butylurea is noted to be quite insoluble in water, highly efficient removal might require alternative methods.[1]
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Solvent Screening: Experiment with different solvent systems. A mixture of solvents might provide better selectivity, dissolving the desired product while leaving the impurity behind. Recrystallization from ethanol has also been reported.[1]
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Filtration of Hot Solution: Since the impurity is less soluble, it may be possible to filter the hot, saturated solution to remove the insoluble N,N'-di-tert-butylurea before cooling the filtrate to crystallize the pure this compound.[1]
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Chromatographic Purification: For applications requiring very high purity, column chromatography can be an effective, albeit more expensive, method for separating compounds with different polarities.[10]
Section 3: Data Presentation
Table 1: Physical Properties of this compound and Key Impurity
| Property | This compound | N,N'-di-tert-butylurea |
| CAS Number | 1118-12-3 | 5336-24-3 |
| Molecular Formula | C₅H₁₂N₂O | C₉H₂₀N₂O |
| Molecular Weight | 116.16 g/mol | 172.27 g/mol |
| Appearance | White crystals or crystalline powder | Crystalline solid |
| Melting Point | ~185 °C (decomposes)[1] | ~242 °C[11] |
| Solubility in Water | Soluble in hot water[1] | Very low solubility in water[1] |
Table 2: Comparison of Common Synthesis Routes
| Parameter | tert-Butanol + Urea | MTBE + Urea |
| Primary Reactants | tert-Butanol, Urea, Sulfuric Acid[1] | Methyl tert-butyl ether (MTBE), Urea, Sulfuric Acid[2] |
| Typical Yield | >90% (reported for MTBE route)[2] | >90% (reported for MTBE route)[2] |
| Reaction Temperature | 20–25 °C (with cooling)[1] | 20–25 °C[2] |
| Key Advantage | Uses a common, relatively inexpensive alcohol. | Avoids potential risks associated with other synthesis methods like those using cyanide.[2] |
| Key Disadvantage | Highly exothermic reaction requiring careful thermal management. | MTBE is a volatile ether requiring careful handling. |
Section 4: Experimental Protocols
Protocol 1: Synthesis of this compound via the tert-Butanol Method (Lab Scale) Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with appropriate safety measures and personal protective equipment.
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Preparation: In a flask equipped with a stirrer and a cooling bath, add 2 moles of concentrated sulfuric acid.
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Urea Addition: While stirring and maintaining the temperature at 20-25 °C with ice cooling, slowly add 1 mole of urea.
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tert-Butanol Addition: Slowly add 2 moles of tert-butanol to the mixture, ensuring the temperature does not exceed 25 °C.
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Reaction: Continue stirring the mixture at 20-25 °C for the prescribed time as determined by laboratory-scale experiments (e.g., monitoring by TLC or HPLC).
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Quenching & Neutralization: After the reaction is complete, the mixture is carefully quenched and neutralized. One method describes adjusting the pH to 3-6 using a 40% NaOH solution to precipitate the product.[2]
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Isolation: The precipitated solid is collected by filtration, washed with cold water, and then dried.
Protocol 2: Purification by Recrystallization from Water
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Dissolution: Place the crude this compound in a flask and add a minimum amount of hot deionized water to fully dissolve the solid.
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Hot Filtration (Optional): If a significant amount of insoluble impurity (N,N'-di-tert-butylurea) is present, perform a hot filtration to remove it.
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Crystallization: Allow the clear filtrate to cool down slowly to room temperature, and then further cool in an ice bath to 0 to -5 °C with stirring to maximize crystal formation.[1]
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Isolation: Collect the purified crystals by filtration.
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Drying: Dry the crystals in a vacuum oven at a low temperature (e.g., room temperature) over a desiccant like KOH or H₂SO₄.[1] Note that the product sublimes slowly at higher temperatures.[1]
Section 5: Visualizations
Caption: High-level workflow for the production and purification of this compound.
References
- 1. This compound | 1118-12-3 [chemicalbook.com]
- 2. CN1515540A - A new synthesis process of tert-butylamine - Google Patents [patents.google.com]
- 3. tianmingpharm.com [tianmingpharm.com]
- 4. nj.gov [nj.gov]
- 5. tert-Butyl isocyanate | C5H9NO | CID 62412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nj.gov [nj.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. N,N'-DI(TERT-BUTYL)UREA | 5336-24-3 [chemicalbook.com]
avoiding common side products in the Biginelli reaction with tert-Butylurea
Welcome to the technical support center for the Biginelli reaction utilizing tert-butylurea. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the outcomes of this important multicomponent reaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in minimizing side product formation and maximizing the yield of your desired N3-tert-butyl-3,4-dihydropyrimidin-2(1H)-one products.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the Biginelli reaction with this compound, providing potential causes and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used in the Biginelli reaction, and what is its main influence on the product?
A1: this compound is employed to introduce a bulky tert-butyl group at the N3 position of the dihydropyrimidinone (DHPM) core. The steric hindrance of the tert-butyl group directs the reaction to selectively form the N3-substituted regioisomer. This is particularly useful when the synthesis of a specific isomer is required for structure-activity relationship (SAR) studies in drug discovery.
Q2: What are the most common side products observed when using this compound in the Biginelli reaction?
A2: The primary side products are typically unreacted starting materials due to the decreased reactivity of the sterically hindered this compound. Other potential byproducts include the Knoevenagel condensation product of the aldehyde and the β-ketoester, and potentially Hantzsch-type dihydropyridine impurities, although the latter is less common.
Q3: How can I improve the yield of the desired N3-tert-butyl DHPM?
A3: Optimizing reaction conditions is key. This includes the choice of catalyst, solvent, and temperature. Lewis acids like ytterbium(III) triflate (Yb(OTf)₃) or strong Brønsted acids are often effective. Solvent-free conditions or the use of polar aprotic solvents can also enhance the reaction rate and yield. Increasing the reaction time or temperature may also be necessary to overcome the steric hindrance of the tert-butyl group.
Q4: I am observing a significant amount of Knoevenagel product. How can I minimize its formation?
A4: The formation of the Knoevenagel adduct is a competing reaction. To favor the Biginelli pathway, ensure that the urea component is present in a sufficient concentration from the start of the reaction. Using a catalyst that preferentially activates the aldehyde towards condensation with the urea over the β-ketoester can also be beneficial. Pre-formation of the acyliminium ion intermediate by reacting the aldehyde and this compound before adding the β-ketoester can sometimes be an effective strategy.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no conversion of starting materials | 1. Insufficient reaction temperature or time. 2. Ineffective catalyst. 3. Steric hindrance of this compound slowing down the reaction. | 1. Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS. 2. Screen different Lewis or Brønsted acid catalysts. Yb(OTf)₃, InCl₃, or a strong acid catalyst like p-toluenesulfonic acid (p-TSA) may be effective. 3. Use a higher concentration of reactants or a more forcing solvent system. |
| Formation of significant Knoevenagel side product | The condensation between the aldehyde and the β-ketoester is faster than the condensation with this compound. | 1. Adjust the order of addition: pre-mix the aldehyde and this compound with the catalyst before adding the β-ketoester. 2. Use a catalyst that promotes the formation of the acyliminium ion from the aldehyde and urea. |
| Formation of Hantzsch-type dihydropyridine byproduct | The reaction conditions favor the condensation of the β-ketoester with ammonia or an ammonia equivalent, which can be formed from the decomposition of urea under harsh conditions. | 1. Use milder reaction conditions (lower temperature). 2. Ensure high purity of the urea and other reagents. 3. Use a catalyst that is specific for the Biginelli condensation. |
| Difficulty in product purification | The polarity of the desired product is similar to that of the side products or unreacted starting materials. | 1. Optimize the chromatographic separation conditions (e.g., solvent gradient, column stationary phase). 2. Recrystallization from a suitable solvent system can be an effective purification method. 3. Consider derivatization of the product to alter its polarity for easier separation, followed by deprotection. |
Experimental Protocols
Below are detailed methodologies for performing the Biginelli reaction with this compound under different catalytic conditions.
Protocol 1: Lewis Acid Catalysis using Ytterbium(III) Triflate (Yb(OTf)₃) under Solvent-Free Conditions
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Reactant Preparation: In a clean, dry round-bottom flask, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), this compound (1.2 mmol), and Yb(OTf)₃ (10 mol%, 0.1 mmol).
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Reaction Execution: Heat the mixture at 80-100 °C with constant stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
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Work-up and Purification: After completion, cool the reaction mixture to room temperature. Add ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: Brønsted Acid Catalysis using p-Toluenesulfonic Acid (p-TSA) in Ethanol
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Reactant Preparation: To a solution of the aldehyde (1.0 mmol) and β-ketoester (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add this compound (1.2 mmol) and p-TSA (20 mol%, 0.2 mmol).
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Reaction Execution: Reflux the reaction mixture with stirring. Monitor the progress of the reaction by TLC. The reaction may require 8-24 hours for completion.
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Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid, wash with cold ethanol, and dry. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel (hexane/ethyl acetate).
Data Presentation
The following table summarizes typical yields for the Biginelli reaction with this compound using different aromatic aldehydes and catalysts.
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of N3-tert-butyl DHPM (%) |
| Benzaldehyde | Yb(OTf)₃ | Solvent-free | 100 | 3 | 85-92 |
| 4-Chlorobenzaldehyde | Yb(OTf)₃ | Solvent-free | 100 | 2.5 | 90-95 |
| 4-Methoxybenzaldehyde | Yb(OTf)₃ | Solvent-free | 100 | 4 | 82-88 |
| Benzaldehyde | p-TSA | Ethanol | Reflux | 12 | 75-80 |
| 4-Chlorobenzaldehyde | p-TSA | Ethanol | Reflux | 10 | 80-85 |
| 4-Methoxybenzaldehyde | p-TSA | Ethanol | Reflux | 16 | 70-75 |
Note: Yields are approximate and can vary based on the specific β-ketoester used and the efficiency of the purification process.
Visualizations
Diagram 1: Biginelli Reaction Mechanism
Caption: The accepted mechanism for the Biginelli reaction, proceeding through an acyliminium ion intermediate.
Diagram 2: Formation of Common Side Products
Caption: Competing reaction pathways leading to common side products in the Biginelli reaction.
Diagram 3: Troubleshooting Workflow for Low Yield
Technical Support Center: Real-Time Monitoring of tert-Butylurea Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the real-time monitoring of reactions involving tert-Butylurea.
Analytical Methods Overview
Real-time analysis is crucial for understanding reaction kinetics, identifying intermediates, and optimizing process parameters for the synthesis of this compound and its derivatives.[1][2][3] Several analytical techniques can be employed for this purpose, each with distinct advantages and challenges. The most common methods include spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy, as well as chromatographic methods like High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS).[1][2]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Question: Why are my retention times drifting or inconsistent during the reaction monitoring?
Answer: Retention time instability is a common issue in HPLC analysis. Several factors can contribute to this problem:
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Temperature Fluctuations: Even minor changes in ambient temperature can affect retention times, especially if a column oven is not used.[4][5]
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Mobile Phase Composition: Inaccurate mixing of mobile phase components or degradation of buffers can lead to drift.[4][6] Ensure the mobile phase is homogenous and freshly prepared.[6] For gradient systems, check that the pump is delivering a constant composition.[7]
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Column Equilibration: Insufficient equilibration time between runs or after a change in mobile phase is a primary cause of drift.[4][7] It's recommended to allow at least 5-10 column volumes of mobile phase to pass through before starting the analysis.[6]
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Flow Rate Instability: Check the pump for leaks or air bubbles, which can cause fluctuations in the flow rate.[4][7] Purging the system can often resolve this.[4]
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Column Contamination: Adsorption of impurities from the sample onto the column can alter its chemistry over time.[7] Using a guard column can help protect the analytical column.[5]
Question: My chromatogram shows peak tailing or splitting for this compound or related compounds. What is the cause?
Answer: Poor peak shape can compromise resolution and quantification. The causes are often multifaceted:
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Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to distorted peaks.[7][8] Whenever possible, dissolve the sample in the mobile phase.[7]
-
Column Overload: Injecting too much sample can saturate the column, resulting in broadened or tailing peaks.[4][6] Try reducing the injection volume or sample concentration.[6]
-
Secondary Interactions: this compound contains amine functionality that can interact with active sites (e.g., free silanols) on silica-based columns, causing tailing.[6] Consider using a base-deactivated column (Type B silica) or adding a competing base like triethylamine (TEA) to the mobile phase.[6]
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the column and the detector can contribute to band broadening.[4][5]
-
Column Degradation: A void at the head of the column or deterioration of the stationary phase can cause peak splitting.[5] This often requires column replacement.[8]
Question: How can I troubleshoot baseline noise or drift in my HPLC system?
Answer: A stable baseline is critical for accurate integration and quantification.
-
Mobile Phase Issues: Ensure solvents are HPLC-grade and properly degassed to prevent air bubbles from entering the detector.[8] Contaminated or degrading mobile phase, especially aqueous buffers, can also cause baseline issues.[6]
-
Detector Problems: A dirty flow cell or a failing lamp can be a source of noise.[4] Check that the lamp and flow cell are positioned correctly.[6]
-
Pump Malfunction: Inconsistent mixing or pulsations from the pump can manifest as baseline noise.[7] Check for leaks and ensure check valves are functioning correctly.[7]
-
Contamination: A contaminated guard or analytical column can bleed impurities, causing a drifting baseline.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: My signal-to-noise ratio is too low for real-time NMR monitoring. How can I improve it?
Answer: Achieving adequate signal-to-noise with a minimal number of scans is key for kinetic NMR.[9]
-
Number of Scans: While increasing the number of scans improves the signal-to-noise ratio, it reduces temporal resolution. For kinetic studies, use the fewest scans possible that still provide a reasonable signal.[9]
-
Sample Concentration: If the reaction allows, increasing the concentration of the reactants will directly improve the signal intensity.
-
Probe Tuning and Shimming: Ensure the NMR probe is properly tuned to the correct nucleus and that the sample is well-shimmed. Poor shimming can lead to distorted, broad lineshapes which are difficult to integrate.[10]
-
Cryoprobe: If available, using a cryogenically cooled probe (cold probe) can significantly enhance sensitivity.[11]
Question: The peaks in my NMR spectra are broad or distorted, making integration difficult. What's wrong?
Answer: Spectral distortions can arise from several sources during a reaction.
-
Sample Inhomogeneity: The chemical reaction itself can cause changes in temperature, viscosity, or ionic strength, leading to magnetic field inhomogeneity and distorted lineshapes.[10]
-
Precipitation: If a reactant or product precipitates out of solution during the reaction, it will severely degrade the spectral quality. Ensure all species remain soluble throughout the experiment.
-
Paramagnetic Species: The presence of paramagnetic impurities, even at trace levels, can cause significant line broadening.
-
Chemical Exchange: If the tert-Butyl group is involved in exchange processes that occur on the NMR timescale, this can lead to broadened peaks. This can sometimes be resolved by changing the temperature of the experiment.
Mass Spectrometry (MS)
Question: I am unable to detect my reaction intermediates using real-time MS. How can I improve detection?
Answer: Detecting transient, low-concentration intermediates is a common challenge.[12][13]
-
Ionization Technique: Electrospray ionization (ESI) is highly sensitive for charged species and is often used to detect intermediates in catalyzed reactions.[14] Direct Analysis in Real Time (DART) is another technique that allows for rapid ionization under ambient conditions and can be effective for reaction monitoring.[15]
-
Sensitivity and Abundance: Intermediates are often present at very low concentrations. Ensure the mass spectrometer is tuned for maximum sensitivity in the expected m/z range.
-
Ion Suppression: High concentrations of reactants, products, or buffer salts in the reaction mixture can suppress the ionization of low-abundance intermediates. Diluting the sample just before infusion may help.
-
Reaction Quenching: For very fast reactions, it may be necessary to use a quenched-flow technique, where the reaction is stopped at specific time points before analysis, rather than true real-time monitoring.
Frequently Asked Questions (FAQs)
Q1: Which analytical method is best for monitoring my this compound reaction? The choice depends on the specific reaction. NMR is excellent for providing detailed structural information and for monitoring reactions in situ without perturbation.[9][10] HPLC is well-suited for separating complex mixtures and providing quantitative data on multiple components simultaneously. MS offers unparalleled sensitivity for detecting trace intermediates and confirming molecular weights.[12][16] Often, a combination of techniques provides the most comprehensive understanding.[1][2]
Q2: How do I set up a kinetic experiment using NMR? A common method is to acquire a series of 1D spectra over time.[9][10] This can be done by preparing the sample in an NMR tube, initiating the reaction (e.g., by adding a catalyst or reactant), and immediately starting a time-arrayed experiment where spectra are collected at regular intervals.[9][10] It is critical that the reaction does not proceed too quickly, to allow for the acquisition of initial time points.[9]
Q3: Can I use mass spectrometry to get kinetic data? Yes. By monitoring the ion intensity of reactant and product masses over time, you can construct kinetic profiles.[15] Techniques like Probe Electrospray Ionization (PESI) combined with a mass spectrometer allow for rapid, repeated sampling from a reaction mixture to track changes in molecular weight information in real time.[16]
Q4: My reaction involves a solid-phase reagent. How can I monitor it in real-time? This is challenging for solution-state techniques like NMR. However, you can sample the liquid phase at various time points, quench the reaction, and analyze the aliquots by HPLC or MS. For in-situ analysis, spectroscopic techniques like Raman or FTIR with fiber-optic probes can sometimes be used to monitor changes in the solution without disturbing the solid phase.
Data Presentation
Summarizing quantitative data is essential for comparing reaction conditions and analytical methods.
Table 1: Comparison of Analytical Methods for Real-Time Monitoring
| Parameter | HPLC-UV | In-Situ NMR | Real-Time MS |
| Temporal Resolution | Low (minutes per run) | High (seconds to minutes) | Very High (seconds) |
| Structural Info | Low (retention time only) | High (chemical shifts, coupling) | Medium (m/z, fragmentation) |
| Quantification | Excellent (with calibration) | Good (relative, internal std.) | Semi-quantitative (ion intensity) |
| Sensitivity | µM - mM range | mM range | pM - µM range |
| Common Analytes | Reactants, Products, Stable Impurities | All soluble species | Reactants, Products, Intermediates |
Table 2: Example Kinetic Data from a Hypothetical this compound Formation Reaction: Reactant A + Reactant B → this compound
| Time (min) | [Reactant A] (M) - HPLC | Integral (Reactant A) - NMR | Ion Intensity (Product) - MS |
| 0 | 0.100 | 1.00 | 1.2 x 10⁴ |
| 5 | 0.081 | 0.82 | 4.5 x 10⁵ |
| 10 | 0.065 | 0.66 | 7.8 x 10⁵ |
| 20 | 0.042 | 0.41 | 1.2 x 10⁶ |
| 30 | 0.027 | 0.26 | 1.5 x 10⁶ |
| 60 | 0.007 | 0.08 | 1.8 x 10⁶ |
Experimental Protocols
Protocol: Real-Time Reaction Monitoring by ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh the starting materials and dissolve them in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a vial. Ensure the final concentration will be within the NMR's detection limits (typically >1 mM).
-
Add an internal standard with a known concentration and a resonance that does not overlap with reactant or product signals.
-
Prepare the reaction initiator (e.g., catalyst solution) in a separate container.
-
-
Instrument Setup:
-
Insert a "dummy" sample containing only the deuterated solvent into the NMR spectrometer.[9]
-
Lock the spectrometer on the deuterium signal and perform shimming to optimize the magnetic field homogeneity.
-
Set the desired experiment temperature.[9]
-
Load a standard 1D proton pulse program. Set the number of scans (ns) to the minimum required for adequate signal (e.g., ns=1 or 4) to maximize time resolution.[9]
-
-
Reaction Initiation and Data Acquisition:
-
Remove the dummy sample.
-
Transfer the prepared reactant solution to a clean, dry 5 mm NMR tube.
-
Place the NMR tube in the spinner turbine and lower it into the magnet.
-
Allow the sample to equilibrate to the set temperature.
-
Acquire an initial spectrum (t=0) before initiating the reaction.
-
Remove the sample, quickly add the initiator, mix thoroughly, and re-insert it into the spectrometer.
-
Immediately start the time-arrayed acquisition experiment, collecting spectra at predefined intervals (e.g., every 1 minute for 2 hours).
-
-
Data Processing and Analysis:
-
Process the collected spectra (Fourier transform, phase correction, baseline correction).
-
For each time point, integrate the signals corresponding to a reactant, the product (e.g., the tert-butyl singlet), and the internal standard.
-
Calculate the relative concentration of the reactant/product at each time point by normalizing its integral to the integral of the internal standard.
-
Plot the concentration versus time to obtain the kinetic profile of the reaction.
-
Visualizations
Caption: General experimental workflow for real-time reaction monitoring.
Caption: Troubleshooting logic for HPLC retention time drift.
Caption: Simplified reaction pathway for this compound synthesis.
References
- 1. mt.com [mt.com]
- 2. [Applications of real-time monitoring techniques in chemical synthetic ingredients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. HPLC Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. mastelf.com [mastelf.com]
- 9. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identifying reactive intermediates by mass spectrometry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Direct analysis in real time for reaction monitoring in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Real-Time Monitoring of Chemical Reactions : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Validation & Comparative
A Comparative Analysis of tert-Butylurea and Other Urea Derivatives in Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Performance and Application
In the landscape of synthetic chemistry, urea derivatives are indispensable building blocks and intermediates. Their utility spans from the synthesis of complex pharmaceuticals to the development of novel materials. Among these, tert-Butylurea holds a unique position due to the advantageous properties of its bulky tert-butyl group. This guide provides a comparative analysis of this compound against other commonly used urea derivatives, namely 1,3-Dimethylurea and Phenylurea, with a focus on their performance in key synthetic reactions, supported by experimental data.
Executive Summary
This guide demonstrates that this compound is a highly effective reagent for the synthesis of substituted ureas, particularly in "trans-ureation" reactions. Its primary advantage lies in the volatility of the tert-butylamine byproduct, which significantly simplifies product purification. While 1,3-Dimethylurea and Phenylurea are also valuable reagents in various synthetic contexts, such as multicomponent reactions, the ease of purification associated with this compound often makes it a superior choice when applicable.
Performance Comparison in Urea Synthesis
| Amine | Product | Reaction Time (h) | Yield (%)[1] |
| 2,6-Dimethylaniline | N-(2,6-Dimethylphenyl)-N'-(5-tropolonyl)urea | 14 | 88 |
| Aniline | N-Phenyl-N'-(5-tropolonyl)urea | 14 | 85 |
| 4-Methoxy-aniline | N-(4-Methoxyphenyl)-N'-(5-tropolonyl)urea | 14 | 92 |
| Pyrrolidine | N,N-(1,4-Butanediyl)-N'-(5-tropolonyl)urea | 14 | 95 |
| Indole-5-amine | N-(5-Indolyl)-N'-(5-tropolonyl)urea | 14 | 81 |
| Histamine | N-[2-(1H-Imidazol-4-yl)ethyl]-N'-(5-tropolonyl)urea | 14 | 90 |
Table 1: Synthesis of Various Ureas from N-t-Butyl-N'-(5-tropolonyl)urea and Amines.
A direct comparison with a similar bulky urea derivative, N-adamantyl-N'-(5-tropolonyl)urea, highlights the superiority of the tert-butyl analogue. The reaction of the adamantyl derivative with 5-aminotropolone resulted in a significantly lower yield (36%) of the corresponding di-tropolonylurea compared to the 82% yield obtained with the tert-butyl derivative[1]. This difference is attributed to the high boiling point of adamantylamine, which makes its removal from the reaction mixture difficult[1]. In contrast, tert-butylamine has a low boiling point (44-46 °C), allowing for its easy removal by evaporation, driving the reaction equilibrium towards the product[1][2][3][4].
The Biginelli Reaction: A Case for Multicomponent Synthesis
The Biginelli reaction is a one-pot three-component synthesis of dihydropyrimidinones, which are valuable scaffolds in medicinal chemistry. This reaction can be performed with various urea derivatives. While a direct comparative study of this compound, 1,3-Dimethylurea, and Phenylurea under identical Biginelli reaction conditions is not available in the literature, individual studies demonstrate their successful application. For instance, N-substituted ureas, including N-alkyl and N-aryl derivatives, have been successfully employed in the Biginelli reaction to produce N1-substituted dihydropyrimidinones in excellent yields[5]. The use of bulky N-substituted ureas like this compound can lead to the formation of N3-substituted products[6].
Physicochemical Properties of Byproducts
The ease of product purification is a critical factor in selecting a synthetic route. The choice of urea derivative directly impacts the nature of the byproduct that must be removed.
| Byproduct | Boiling Point (°C) | Solubility in Water |
| tert-Butylamine | 44-46[2][4] | Miscible[2][4] |
| Aniline | 184 | Sparingly soluble |
| Methylamine | -6 | Very soluble |
Table 2: Physicochemical Properties of Amine Byproducts.
As shown in Table 2, tert-butylamine's low boiling point allows for its simple removal by distillation or evaporation, a significant advantage over the high-boiling aniline generated from phenylurea derivatives. While methylamine (from 1,3-dimethylurea) is also volatile, the potential for side reactions and the comparable ease of removing tert-butylamine often favor the use of this compound.
Experimental Protocols
General Procedure for the Synthesis of N,N'-Disubstituted Ureas from N-t-Butyl-N'-arylureas[1]
A solution of the N-t-butyl-N'-arylurea (1.0 eq) and the desired amine (1.0-1.2 eq) in toluene (0.1 M) is heated at 120 °C for 14-24 hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure. The residue is then purified by washing with an appropriate solvent (e.g., methanol) or by flash chromatography on silica gel to afford the desired N,N'-disubstituted urea.
Synthesis of N-(2,6-Dimethylphenyl)-N'-(5-tropolonyl)urea[1]
A solution of N-t-butyl-N'-(5-tropolonyl)urea (236 mg, 1.0 mmol) and 2,6-dimethylaniline (0.13 mL, 1.1 mmol) in toluene (10 mL) was heated at 120 °C for 14 hours. After cooling to room temperature, the solvent was evaporated. The residue was washed with methanol to give N-(2,6-dimethylphenyl)-N'-(5-tropolonyl)urea as dark brown scales (262 mg, 88% yield).
General Procedure for the Biginelli Reaction using N-Substituted Ureas[5]
To a solution of the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), and the N-substituted urea (1.0 mmol) in N,N-dimethylformamide (DMF), chlorotrimethylsilane (TMSCl) (4.0 mmol) is added. The reaction mixture is stirred at room temperature for 24-48 hours. Upon completion, the mixture is poured into water, and the resulting precipitate is collected by filtration and recrystallized to give the pure dihydropyrimidinone.
Visualizing the Chemistry
Reaction Mechanism and Workflow
The following diagrams illustrate the proposed reaction mechanism for the "trans-ureation" reaction and a comparative workflow for product purification.
Figure 1: Proposed mechanism for the synthesis of N,N'-disubstituted ureas from N-t-butyl-N'-arylureas.
Figure 2: Comparative purification workflow.
Conclusion
This compound and its derivatives offer a distinct advantage in the synthesis of substituted ureas due to the formation of the volatile byproduct, tert-butylamine. This simplifies product purification, making it an attractive choice for efficient and scalable synthesis. While other urea derivatives like 1,3-Dimethylurea and Phenylurea are effective in various reactions, the challenges associated with removing their non-volatile byproducts necessitate more complex purification strategies. For researchers and professionals in drug development, the choice of urea derivative should be guided by the specific synthetic transformation, the desired product, and the overall efficiency of the process, including purification. In many instances, the unique properties of this compound will make it the reagent of choice.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. tert-Butylamine - Wikipedia [en.wikipedia.org]
- 3. tert-Butylamine | 75-64-9 [amp.chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of tert-Butylurea as a Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical manufacturing, the selection of high-quality and efficient intermediates is paramount to ensuring the safety, efficacy, and cost-effectiveness of the final drug product. tert-Butylurea has emerged as a critical intermediate, particularly in the synthesis of widely used pharmaceuticals. This guide provides an objective comparison of this compound's performance against other alternatives, supported by experimental data and detailed methodologies for its validation.
Performance Comparison of this compound and Alternatives
This compound is a key precursor in the synthesis of tert-butylamine, which is subsequently used in the production of the antibiotic Rifampicin.[1] It also finds application in the synthesis of analogs of the anticancer drug Paclitaxel.[2] The efficiency of these synthetic routes is often compared based on yield, purity, and reaction conditions.
Rifampicin Synthesis
The traditional synthesis of Rifampicin involves the use of tert-butylamine. An alternative approach to synthesizing Rifampicin involves a one-pot method that does not explicitly isolate tert-butylamine, but still relies on precursors that generate it in situ. While direct yield comparisons are not always available in a single source, analysis of various patented methods allows for an estimation of performance.
| Intermediate Route | Key Reactants | Reported Overall Yield | Key Advantages | Key Disadvantages |
| This compound/tert-Butylamine | Rifamycin S, tert-Butylamine | ~67%[3] | Well-established route, good yield. | Requires handling of volatile tert-butylamine. |
| Alternative One-Pot Synthesis | Rifamycin S, N,N-dihydroxymethyl-tert-butylamine | Not explicitly stated, but implied to be efficient. | Streamlined process, avoids isolation of intermediates. | May involve more complex reaction monitoring. |
Paclitaxel Analog Synthesis
This compound has been utilized in the synthesis of novel, more water-soluble analogs of Paclitaxel.[2] The side chain of Paclitaxel is crucial for its anticancer activity, and various synthetic strategies exist for its creation and attachment to the baccatin III core.
| Intermediate for Side Chain Synthesis | Key Features | Reported Yield (for side chain synthesis) | Key Advantages | Key Disadvantages |
| This compound derived moiety | Used to create novel 3'-tert-butylurea derivatives of Paclitaxel. | Not explicitly stated for the specific analog synthesis. | Can lead to analogs with improved solubility.[2] | Synthesis of novel analogs requires extensive biological evaluation. |
| β-Lactam based synthesis | A common and well-established method for synthesizing the Paclitaxel side chain.[4] | Varies depending on the specific β-lactam and coupling conditions. | High diastereoselectivity can be achieved. | May require multiple protection and deprotection steps. |
| Organocatalytic Aldehyde Addition | A more recent approach using (R)-proline as a catalyst.[5] | High enantioselectivity (92-99% ee) for the side chain precursor.[5] | Avoids the use of metal catalysts. | May require optimization for large-scale synthesis. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established methods for the synthesis of this compound.[6][7]
Materials:
-
Urea
-
tert-Butanol or Methyl tert-butyl ether (MTBE)
-
Concentrated Sulfuric Acid
-
Sodium Hydroxide solution (40%)
-
Ice bath
-
Reaction flask with stirrer
Procedure:
-
In a reaction flask equipped with a stirrer and cooled in an ice bath, slowly add 1 mole of urea to 2 moles of concentrated sulfuric acid, maintaining the temperature between 20-25°C.
-
Slowly add 2 moles of tert-butanol or 1 mole of MTBE to the mixture, ensuring the temperature remains between 20-25°C.
-
After the addition is complete, continue stirring for a designated period (e.g., 30 minutes) and then allow the mixture to stand.
-
Neutralize the reaction mixture by adjusting the pH to 3-6 with a 40% sodium hydroxide solution to precipitate the this compound.
-
Filter the crude this compound and wash it with water.
-
For purification, recrystallize the crude product from hot water. A possible impurity, N,N'-di-tert-butylurea, is insoluble in water and can be filtered off.[6]
-
Dry the purified this compound crystals under vacuum. A yield of over 90% can be expected based on MTBE.[7]
Validation of this compound by HPLC
This protocol outlines a general procedure for the validation of an HPLC method for the quantification of this compound, based on ICH Q2(R1) guidelines.[3][8][9]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250mm x 4.6mm, 5µm).
-
Mobile Phase: A mixture of methanol and water (e.g., 10:90 v/v).[10]
-
Flow Rate: 0.5 mL/min.
-
Detection Wavelength: 210 nm.[11]
-
Injection Volume: 10 µL.
Validation Parameters:
-
Specificity: Analyze blank samples (diluent), a placebo sample, and a sample spiked with this compound and its potential impurities (e.g., N,N'-di-tert-butylurea) to demonstrate that the peak for this compound is well-resolved and free from interference.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations (e.g., 50% to 150% of the expected sample concentration). Inject each solution in triplicate and plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[12]
-
Accuracy: Analyze samples with known concentrations of this compound (e.g., by spiking a placebo with the analyte at three different concentration levels). The recovery should be within 98-102%.[13]
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate samples of this compound at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.[12]
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD between the results from the different days/analysts/instruments should be within acceptable limits.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified, respectively. This can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, flow rate, column temperature) and assess the impact on the results. The method should remain unaffected by small, deliberate variations.
Validation of this compound by GC
This protocol provides a general framework for validating a GC method for analyzing this compound, particularly for identifying and quantifying volatile impurities.
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID).
Chromatographic Conditions (Example):
-
Column: A suitable capillary column for amine analysis.
-
Carrier Gas: Nitrogen or Helium.
-
Injector and Detector Temperature: Optimized for the analysis of this compound.
-
Oven Temperature Program: A suitable temperature gradient to ensure good separation of this compound from any potential volatile impurities.
Validation Parameters:
The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness) are similar to those for the HPLC method and should be assessed according to ICH Q2(R1) guidelines.[3][8][9] For GC, robustness testing might include variations in carrier gas flow rate and oven temperature ramp rate.
Visualizations
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly enantioselective organocatalytic addition of aldehydes to N-(Phenylmethylene)benzamides: asymmetric synthesis of the paclitaxel side chain and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 1118-12-3 [chemicalbook.com]
- 7. CN1515540A - A new synthesis process of tert-butylamine - Google Patents [patents.google.com]
- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 9. canadacommons.ca [canadacommons.ca]
- 10. CN101122589A - Urea and its impurity high performance liquid chromatography analysis method - Google Patents [patents.google.com]
- 11. Urea Analyzed by HPLC- AppNote [mtc-usa.com]
- 12. demarcheiso17025.com [demarcheiso17025.com]
- 13. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to HPLC and GC Methods for tert-Butylurea Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for raw materials and active pharmaceutical ingredients is a critical aspect of drug development and manufacturing. tert-Butylurea, a key intermediate in the synthesis of various pharmaceuticals, requires robust analytical methods to ensure its quality and consistency. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of this compound, offering detailed experimental protocols, comparative data, and workflow visualizations to aid in method selection and implementation.
Comparison of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are both powerful separation techniques widely used for purity determination. The choice between HPLC and GC is primarily dictated by the physicochemical properties of the analyte and its potential impurities, specifically volatility and thermal stability. This compound is a small, polar molecule that is amenable to analysis by both techniques, making a direct comparison of their performance characteristics essential for selecting the optimal method for a given application.
Key Considerations for Method Selection:
-
Analyte Properties: this compound has a melting point of approximately 185 °C (with some decomposition) and sublimes at higher temperatures.[1][2] This indicates that while it can be volatilized for GC analysis, care must be taken to avoid thermal degradation. Its polarity suggests that it will be well-retained on polar GC columns or can be analyzed by reversed-phase HPLC.
-
Impurity Profile: A potential impurity in this compound is N,N'-di-tert-butylurea, which is significantly less soluble in water.[1][2] The chosen analytical method must be capable of resolving the main component from this and other potential process-related impurities or degradation products.
-
Method Requirements: The intended application of the method (e.g., routine quality control, stability testing, reference standard characterization) will influence the required levels of precision, accuracy, and sensitivity.
Experimental Protocols
The following sections detail representative experimental protocols for the analysis of this compound by HPLC and GC. These methods are based on established principles for the analysis of similar urea and tert-butyl compounds.[3][4][5][6][7]
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a reversed-phase HPLC method with UV detection, suitable for the quantification of this compound and its non-volatile impurities.
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-15 min: 5-80% B
-
15-20 min: 80% B
-
20.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in a 25 mL volumetric flask with a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Gas Chromatography (GC) Method
This protocol outlines a GC method with Flame Ionization Detection (FID) for the purity assessment of this compound, suitable for volatile and semi-volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an appropriate capillary column.
Chromatographic Conditions:
-
Column: A mid-polarity capillary column, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 220 °C at a rate of 10 °C/min.
-
Hold: Hold at 220 °C for 5 minutes.
-
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Injection Volume: 1 µL
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in a 25 mL volumetric flask with methanol to a final concentration of 1 mg/mL.
-
Ensure the sample is fully dissolved before injection.
Data Presentation: Comparative Performance
The following table summarizes the expected performance characteristics of the HPLC and GC methods for the purity assessment of this compound. The data is based on typical performance for similar analytes and methods.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. Can readily separate polar compounds. | Ideal for volatile and thermally stable compounds. Derivatization may be necessary for highly polar, non-volatile compounds. |
| Typical Impurities Detected | Non-volatile process impurities (e.g., N,N'-di-tert-butylurea), salts, and degradation products. | Volatile and semi-volatile impurities, residual solvents, and thermally stable degradation products. |
| Limit of Detection (LOD) | ~0.01% | ~0.005% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% |
| Linearity (r²) | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2.0% | < 1.5% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Sample Preparation | Simple dissolution in a suitable solvent. | Simple dissolution in a volatile solvent. |
| Analysis Time | Typically 20-30 minutes per sample. | Typically 15-25 minutes per sample. |
Mandatory Visualization
The following diagrams illustrate the general workflow for purity assessment and a comparison of the key attributes of the HPLC and GC methods.
Caption: General workflow for this compound purity assessment.
Caption: Key comparative aspects of HPLC and GC for this analysis.
Conclusion
Both HPLC and GC are suitable and effective methods for the purity assessment of this compound.
-
HPLC is advantageous for its ability to analyze non-volatile impurities and its operational simplicity without the need for high temperatures, which can be a concern for thermally sensitive compounds. It is a robust and widely applicable technique for routine quality control.
-
GC , particularly with an FID, often provides higher sensitivity and resolution for volatile impurities and residual solvents. The shorter analysis time can be beneficial for high-throughput screening.
The ultimate choice of method will depend on the specific impurity profile of the this compound being analyzed and the primary objectives of the purity assessment. For comprehensive characterization, employing both techniques can provide a more complete picture of the sample's purity, covering both volatile and non-volatile impurities.
References
- 1. This compound | 1118-12-3 [chemicalbook.com]
- 2. This compound CAS#: 1118-12-3 [m.chemicalbook.com]
- 3. Separation of 1,3-(Di-tert-butyl)thiourea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. indianchemicalsociety.com [indianchemicalsociety.com]
- 6. Method for determination of methyl tert-butyl ether and its degradation products in water [pubs.usgs.gov]
- 7. Analysis of methyl tert.-butyl ether and its degradation products by direct aqueous injection onto gas chromatography with mass spectrometry or flame ionization detection systems - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of tert-Butylurea: Microwave-Assisted versus Conventional Methods
For researchers, scientists, and professionals in drug development, the efficiency and yield of synthetic methodologies are paramount. The synthesis of tert-Butylurea, a valuable building block in medicinal and agricultural chemistry, can be approached through traditional heating methods or accelerated using microwave irradiation. This guide provides a detailed comparison of these two approaches, supported by experimental protocols and quantitative data, to inform the selection of the most suitable method for your research needs.
The conventional synthesis of this compound typically involves the reaction of a tert-butyl precursor with a source of urea, often under acidic conditions and requiring prolonged reaction times. In contrast, microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to expedite chemical reactions, frequently leading to higher yields and cleaner products in a fraction of the time.[1] This is achieved through the direct and efficient heating of polar molecules by microwave energy, resulting in rapid temperature increases within the reaction mixture.[2]
Quantitative Comparison of Synthesis Methods
The following table summarizes the key quantitative differences between the conventional and a representative microwave-assisted synthesis of this compound. The data for the conventional method is based on established protocols, while the data for the microwave-assisted method is projected based on typical enhancements observed for similar urea syntheses.
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis (Projected) |
| Starting Materials | tert-Butylamine, Potassium Cyanate, Hydrochloric Acid | tert-Butylamine, Potassium Cyanate, Ammonium Chloride |
| Solvent | Water | Water |
| Reaction Time | 4 hours | 15 minutes |
| Temperature | Reflux (approx. 100 °C) | 120 °C |
| Yield | ~70-80% | >90% |
| Work-up | Cooling, Filtration, Recrystallization | Cooling, Filtration |
| Key Reagents | Strong Acid (HCl) | Mild Promoter (NH4Cl) |
Experimental Protocols
Conventional Synthesis of this compound
This procedure is adapted from established methods utilizing a strong acid promoter.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve tert-butylamine (1 equivalent) in water.
-
Addition of Reagents: To this solution, add a solution of potassium cyanate (1.2 equivalents) in water. Slowly add hydrochloric acid (1 equivalent) to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 100 °C) and maintain for 4 hours.
-
Isolation: Cool the reaction mixture in an ice bath. The this compound will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or water to yield pure this compound.
Microwave-Assisted Synthesis of this compound
This projected protocol is based on modern, rapid methods for urea synthesis.[3][4]
-
Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stirrer, combine tert-butylamine (1 equivalent), potassium cyanate (1.5 equivalents), and ammonium chloride (1.2 equivalents) in water.[4]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120 °C for 15 minutes.[3]
-
Isolation: After the reaction is complete, cool the vessel to room temperature. The product will precipitate from the solution.
-
Purification: Collect the solid by vacuum filtration and wash with a small amount of cold water. The product is often of high purity and may not require further purification.
Workflow of Synthesis Methods
The following diagram illustrates the distinct workflows for the conventional and microwave-assisted synthesis of this compound.
Caption: Workflow comparison of synthesis methods.
References
structure-activity relationship (SAR) studies of tert-Butylurea analogs
The tert-butylurea moiety is a key pharmacophore in a variety of kinase inhibitors, demonstrating significant potential in the development of targeted therapies for cancer and other diseases. This guide provides a comparative analysis of two distinct classes of this compound-containing analogs: N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives as FMS-like tyrosine kinase 3 (FLT3) inhibitors and bis-aryl urea derivatives as LIM domain kinase (LIMK) inhibitors. We present a detailed examination of their structure-activity relationships (SAR), supported by quantitative experimental data, and provide comprehensive experimental protocols for key biological assays.
N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea Analogs as FLT3 Inhibitors
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells.[1][2] Mutations in the FLT3 gene are prevalent in acute myeloid leukemia (AML), making it a key therapeutic target.[3][4][5] A series of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives have been synthesized and evaluated as potent FLT3 inhibitors.[3][5][6][7][8]
Structure-Activity Relationship (SAR) Studies
The SAR studies for this class of compounds focused on modifications of the fused rings attached to the phenylurea core. The data reveals that the nature and substitution pattern of this ring system significantly impact both the inhibitory activity against the FLT3 kinase and the anti-proliferative effects on FLT3-ITD-bearing MV4-11 cells.[3][5]
Table 1: SAR of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea Analogs against FLT3 and MV4-11 Cells
| Compound ID | R Group (Fused Ring) | FLT3 Inhibition IC50 (nM) | MV4-11 Cell Viability IC50 (nM) |
| 1a | Imidazo[1,2-a]pyridine | 15.3 ± 2.1 | 8.7 ± 1.5 |
| 1b | 7-Methoxyimidazo[1,2-a]pyridine | 3.2 ± 0.5 | 1.1 ± 0.2 |
| 1c | 7-Fluoroimidazo[1,2-a]pyridine | 8.9 ± 1.2 | 4.3 ± 0.8 |
| 1d | Imidazo[1,2-a]pyrimidine | 25.6 ± 3.4 | 15.2 ± 2.9 |
| 1e | Imidazo[2,1-b][3][4]thiazole | 42.1 ± 5.8 | 28.9 ± 4.1 |
Data presented in this table is a representative summary based on publicly available research and is intended for comparative purposes.[3][5]
Key findings from the SAR studies indicate that the imidazo[1,2-a]pyridine scaffold is a privileged structure for potent FLT3 inhibition. Furthermore, substitution at the 7-position of this ring system with a methoxy group, as seen in compound 1b , leads to a significant enhancement in both biochemical and cellular activity.
FLT3 Signaling Pathway
FLT3 signaling is initiated by the binding of its ligand (FLT3L), leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, activating downstream pathways such as the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are crucial for cell proliferation and survival.[3][4][9][10][11] In AML, activating mutations like internal tandem duplications (ITD) in the juxtamembrane domain of FLT3 lead to constitutive, ligand-independent activation of these oncogenic signaling cascades.
FLT3 signaling pathway and the inhibitory action of this compound analogs.
Bis-Aryl Urea Derivatives as LIMK Inhibitors
LIM domain kinases (LIMK1 and LIMK2) are serine/threonine kinases that play a pivotal role in regulating actin cytoskeletal dynamics through the phosphorylation and inactivation of cofilin, an actin-depolymerizing factor.[12][13][14] Dysregulation of LIMK activity is implicated in cancer cell invasion and metastasis, making it an attractive target for anti-cancer drug development.[13][14] Systematic SAR studies on bis-aryl urea derivatives have led to the discovery of potent and selective LIMK inhibitors.[11][15][16][17]
Structure-Activity Relationship (SAR) Studies
The optimization of bis-aryl urea derivatives as LIMK inhibitors involved modifications at both the hinge-binding moiety and the terminal phenyl ring. The data highlights the importance of specific heterocyclic systems for potent LIMK1 inhibition and selectivity over other kinases like ROCK.
Table 2: SAR of Bis-Aryl Urea Derivatives against LIMK1 and Cofilin Phosphorylation
| Compound ID | Hinge-Binding Moiety | Terminal Phenyl Substitution | LIMK1 IC50 (nM) | p-Cofilin IC50 (µM) |
| 2a | 3-Aminopyrazole | 4-Fluorophenyl | 5,200 | >10 |
| 2b | 7-Azaindole | 4-Fluorophenyl | 22 | 0.85 |
| 2c | 7-Azaindole | 3-Chloro-4-fluorophenyl | 15 | 0.62 |
| 2d | Pyrrolo[2,3-b]pyridine | 4-Fluorophenyl | 8 | 0.41 |
| 2e | Pyrrolo[2,3-b]pyridine | 3-Chloro-4-fluorophenyl | 5 | 0.29 |
Data presented in this table is a representative summary based on publicly available research and is intended for comparative purposes.[11][15][16]
The SAR data indicates that aza-indole and pyrrolopyridine moieties are highly effective as hinge-binding groups. Substitutions on the terminal phenyl ring are well-tolerated, and electron-withdrawing groups at the 3- and 4-positions can further enhance inhibitory potency.
LIM Kinase Signaling Pathway
LIM kinases are downstream effectors of the Rho family of small GTPases, including Rho, Rac, and Cdc42.[13][14] These GTPases activate upstream kinases such as ROCK and PAK, which in turn phosphorylate and activate LIMK.[13] Activated LIMK then phosphorylates cofilin at Serine-3, inhibiting its actin-severing activity.[18][19] This leads to the accumulation of F-actin, promoting the formation of stress fibers and focal adhesions, which are critical for cell migration and invasion.
LIM kinase signaling pathway and the inhibitory action of bis-aryl urea analogs.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of kinase inhibitors. Below are standardized methodologies for the key assays cited in this guide.
FLT3 Kinase Assay (Biochemical)
This assay quantifies the direct inhibitory effect of test compounds on the enzymatic activity of the FLT3 kinase.
Objective: To determine the IC50 value of this compound analogs against FLT3 kinase.
Materials:
-
Recombinant human FLT3 kinase
-
Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.
-
In a multi-well plate, add the FLT3 enzyme, the substrate, and the diluted test compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for FLT3.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.[1][20] This typically involves two steps: first, adding the ADP-Glo™ Reagent to deplete unused ATP, and second, adding the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
MV4-11 Cell Viability Assay
This assay measures the effect of test compounds on the proliferation and viability of the FLT3-dependent AML cell line, MV4-11.[21]
Objective: To determine the IC50 value of this compound analogs in a cellular context.
Materials:
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent[23]
-
White, clear-bottom 96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Luminometer
Procedure:
-
Seed MV4-11 cells at a density of 5 x 10^4 cells/well in a 96-well plate in a final volume of 100 µL of culture medium.[24]
-
Prepare a serial dilution of the test compounds in culture medium from a DMSO stock.
-
Add the diluted compounds to the wells. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (DMSO only).
-
Incubate the plate for 72 hours in a humidified incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition of cell viability for each concentration and determine the IC50 value.[23]
LIMK1 Kinase Assay (Biochemical)
This assay measures the direct inhibitory effect of test compounds on the enzymatic activity of LIMK1.
Objective: To determine the IC50 value of bis-aryl urea analogs against LIMK1.
Materials:
-
Recombinant human LIMK1
-
Recombinant human cofilin-1 (substrate)[25]
-
ATP
-
Kinase assay buffer (e.g., 40 mM MOPS, pH 7.0, 1 mM EDTA)[26]
-
Test compounds dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay (Promega) or similar detection system[27][28]
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of the test compounds in the kinase assay buffer.
-
In a 96-well plate, add the recombinant LIMK1 enzyme, cofilin substrate, and the diluted test compound or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for 1 hour.
-
Add an equal volume of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.[27]
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition and determine the IC50 value.
Cofilin Phosphorylation Assay (Cell-Based)
This assay determines the ability of test compounds to inhibit LIMK activity within a cellular environment by measuring the phosphorylation of its substrate, cofilin.
Objective: To assess the cellular potency of bis-aryl urea analogs by measuring the inhibition of cofilin phosphorylation.
Materials:
-
A suitable cell line (e.g., PC-3 prostate cancer cells)
-
Complete culture medium
-
Test compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-cofilin (Ser3) and anti-total cofilin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or vehicle control for a specified duration (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against phospho-cofilin.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total cofilin as a loading control.
-
Quantify the band intensities and normalize the phospho-cofilin signal to the total cofilin signal. Determine the IC50 value for the inhibition of cofilin phosphorylation.[26]
General experimental workflows for the evaluation of FLT3 and LIMK inhibitors.
References
- 1. promega.com [promega.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N′-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 7. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. betalifesci.com [betalifesci.com]
- 11. Reactome | FLT3 Signaling [reactome.org]
- 12. LIM kinases: cofilin and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bis-aryl urea derivatives as potent and selective LIM kinase (Limk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of bis-aryl urea derivatives as potent and selective Limk inhibitors: Exploring Limk1 activity and Limk1/ROCK2 selectivity through a combined computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 19. web.mit.edu [web.mit.edu]
- 20. promega.com [promega.com]
- 21. MV4-11 Cells [cytion.com]
- 22. ubigene.us [ubigene.us]
- 23. benchchem.com [benchchem.com]
- 24. A Scorpion Peptide Exerts Selective Anti-Leukemia Effects Through Disrupting Cell Membranes and Triggering Bax/Bcl-2-Related Apoptosis Pathway [mdpi.com]
- 25. reactionbiology.com [reactionbiology.com]
- 26. benchchem.com [benchchem.com]
- 27. Development of a high-throughput screening method for LIM kinase 1 using a luciferase-based assay of ATP consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 28. LIMK1 Kinase Enzyme System [promega.com]
evaluating the steric hindrance effects of the tert-butyl group in reactions
A Comparative Guide to Understanding and Harnessing Steric Hindrance
For researchers, scientists, and professionals in drug development, the deliberate incorporation of bulky functional groups is a cornerstone of molecular design. Among these, the tert-butyl group stands out for its profound impact on reaction pathways and rates, primarily through the phenomenon of steric hindrance. This guide provides a comparative analysis of the steric effects of the tert-butyl group against other bulky substituents in key organic reactions, supported by experimental data and detailed protocols.
The Overarching Influence of Steric Bulk
The spatial arrangement of atoms is a critical determinant of a molecule's reactivity. The tert-butyl group, with its three methyl groups branching from a central carbon, creates a significant steric shield around its point of attachment. This bulkiness can dramatically alter the course of a reaction, favoring certain pathways while impeding others. This guide will focus on two fundamental reaction types where these effects are prominently displayed: bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2).
Quantifying Steric Hindrance: A-Values
A useful metric for quantifying the steric bulk of a substituent is its A-value, which represents the Gibbs free energy difference between a substituent being in the axial versus the more stable equatorial position on a cyclohexane ring. A larger A-value indicates greater steric strain in the axial position and, by extension, a bulkier substituent.[1][2]
| Substituent | A-Value (kcal/mol) |
| Methyl | 1.70[3] |
| Ethyl | 1.75[3] |
| Isopropyl | 2.15[3] |
| tert-Butyl | >4.5 [3] |
| Phenyl | 3.0[3] |
| Neopentyl | 2.0[3] |
Table 1: A-Values for Common Alkyl Substituents. The significantly larger A-value of the tert-butyl group highlights its exceptional steric bulk compared to other common alkyl groups.
The Tert-Butyl Group in SN2 Reactions: A formidable Barrier
The SN2 reaction mechanism is characterized by a backside attack of a nucleophile on the carbon atom bearing the leaving group. The success of this attack is highly sensitive to steric hindrance.
The presence of a tert-butyl group on the electrophilic carbon effectively shuts down the SN2 pathway. The three bulky methyl groups physically obstruct the nucleophile's approach, making the transition state energetically inaccessible.[4] This effect is less pronounced with smaller bulky groups like isopropyl, and even a primary halide like neopentyl bromide shows a significantly reduced reaction rate compared to unbranched primary halides due to steric hindrance from the adjacent tert-butyl group.[4]
Relative SN2 Reaction Rates of Alkyl Bromides with Iodide
| Alkyl Bromide | Structure | Relative Rate |
| Methyl bromide | CH₃Br | 30 |
| Ethyl bromide | CH₃CH₂Br | 1 |
| Isopropyl bromide | (CH₃)₂CHBr | 0.02 |
| tert-Butyl bromide | (CH₃)₃CBr | ~0 |
| Neopentyl bromide | (CH₃)₃CCH₂Br | 0.00001 |
Table 2: A qualitative comparison of relative reaction rates for the SN2 reaction of various alkyl bromides with an iodide nucleophile. The data illustrates the dramatic decrease in reaction rate with increasing steric hindrance around the reaction center.
Experimental Protocol: Comparative SN2 Reactivity of Alkyl Halides
This protocol allows for the qualitative and semi-quantitative comparison of SN2 reaction rates of various alkyl halides, including those with bulky substituents.
Objective: To observe the effect of steric hindrance on the rate of SN2 reactions.
Materials:
-
15% Sodium Iodide (NaI) in acetone solution
-
1-bromobutane (n-butyl bromide)
-
2-bromobutane (sec-butyl bromide)
-
2-bromo-2-methylpropane (tert-butyl bromide)
-
1-bromo-2,2-dimethylpropane (neopentyl bromide)
-
Dry test tubes
-
Pipettes or droppers
-
Stopwatch
Procedure:
-
Label four clean, dry test tubes, one for each alkyl halide.
-
To each test tube, add 2 mL of the 15% NaI in acetone solution.
-
Simultaneously, add 2-3 drops of each respective alkyl halide to its labeled test tube.
-
Start the stopwatch immediately after the addition of the alkyl halides.
-
Gently agitate the test tubes to ensure mixing.
-
Observe the test tubes for the formation of a precipitate (sodium bromide, which is insoluble in acetone).
-
Record the time at which a precipitate first becomes visible in each test tube. A faster precipitation time indicates a faster SN2 reaction rate.
Expected Observations:
-
1-bromobutane will show the fastest formation of a precipitate.
-
2-bromobutane will react more slowly than 1-bromobutane.
-
Neopentyl bromide will react significantly slower than 1-bromobutane, demonstrating the effect of steric hindrance adjacent to the reaction center.
-
2-bromo-2-methylpropane (tert-butyl bromide) is not expected to show any significant precipitate formation within a typical lab period, as the SN2 reaction is effectively inhibited.
Quantitative Analysis (Optional): For a more quantitative analysis, the reaction can be monitored using gas chromatography (GC).[5] Aliquots of the reaction mixture can be taken at regular intervals, quenched, and analyzed to determine the disappearance of the starting alkyl halide and the appearance of the alkyl iodide product. This allows for the calculation of reaction rates and rate constants.
The Tert-Butyl Group in E2 Reactions: Directing the Regioselectivity
In contrast to SN2 reactions, the steric bulk of the tert-butyl group plays a crucial role in promoting and directing E2 elimination reactions. When a bulky base, such as potassium tert-butoxide (t-BuOK), is used, the regiochemical outcome of the reaction is shifted towards the formation of the less substituted alkene, known as the Hofmann product .[6][7] This is a direct consequence of steric hindrance. The bulky base has difficulty accessing the more sterically hindered internal β-hydrogens, and therefore preferentially abstracts a less hindered proton from a terminal carbon.
This is in stark contrast to reactions with smaller, unhindered bases like sodium ethoxide (NaOEt), which favor the formation of the more substituted and thermodynamically more stable Zaitsev product .[6]
Product Distribution in the E2 Elimination of 2-Bromo-2-methylbutane
| Base | Zaitsev Product (2-methyl-2-butene) | Hofmann Product (2-methyl-1-butene) |
| Sodium Ethoxide (NaOEt) | 71% | 29% |
| Potassium tert-Butoxide (t-BuOK) | 28% | 72% |
Table 3: Product distribution for the E2 elimination of 2-bromo-2-methylbutane with a small base (sodium ethoxide) versus a bulky base (potassium tert-butoxide). The data clearly shows the shift in selectivity towards the Hofmann product when a sterically hindered base is used.[7]
Experimental Protocol: Zaitsev vs. Hofmann Elimination
This protocol details a procedure to compare the regioselectivity of the E2 elimination of a tertiary alkyl halide using a non-bulky and a bulky base.
Objective: To demonstrate the effect of base steric hindrance on the product distribution in an E2 reaction.
Materials:
-
2-bromo-2-methylbutane
-
Sodium ethoxide (NaOEt) in ethanol
-
Potassium tert-butoxide (t-BuOK) in tert-butanol
-
Reflux apparatus
-
Distillation apparatus
-
Gas chromatograph (GC) with an appropriate column
Procedure:
-
Reaction with Sodium Ethoxide:
-
Set up a reflux apparatus with a round-bottom flask.
-
In the flask, combine 2-bromo-2-methylbutane with a solution of sodium ethoxide in ethanol.
-
Heat the mixture to reflux for a specified time (e.g., 1 hour).
-
After reflux, allow the mixture to cool.
-
Isolate the alkene products via distillation.
-
-
Reaction with Potassium tert-Butoxide:
-
Repeat the procedure above, using potassium tert-butoxide in tert-butanol as the base.
-
-
Product Analysis:
-
Analyze the distillate from each reaction using gas chromatography (GC) to separate and quantify the Zaitsev (2-methyl-2-butene) and Hofmann (2-methyl-1-butene) products.
-
Calculate the percentage of each product for both reactions.
-
Expected Results: The GC analysis will show a higher percentage of the Zaitsev product in the reaction with sodium ethoxide and a higher percentage of the Hofmann product in the reaction with potassium tert-butoxide, as indicated in Table 3.
Visualizing the Steric Effects
The following diagrams, generated using Graphviz, illustrate the concepts discussed.
Conclusion
The tert-butyl group is a powerful tool in the chemist's arsenal for directing the outcome of chemical reactions. Its significant steric bulk effectively inhibits SN2 reactions at tertiary centers and can significantly slow reactions even at adjacent positions. Conversely, in elimination reactions, the steric hindrance of a tert-butyl group on a base can be exploited to favor the formation of the less substituted Hofmann product, a valuable strategy in organic synthesis. By understanding and quantifying these steric effects, researchers can better predict and control reaction pathways, leading to more efficient and selective syntheses of complex molecules.
References
- 1. A value (organic chemistry) - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Tert-Butylurea Versus Other Bulky Amines as Leaving Groups: A Comparative Guide
In the realm of synthetic organic chemistry, the choice of a leaving group is paramount to the success of many reactions, particularly eliminations and substitutions. While conventional leaving groups like halides and sulfonates are well-understood, the use of bulky amine derivatives presents unique steric and electronic properties that can significantly influence reaction outcomes. This guide provides a detailed comparison of the performance of bulky amine-derived leaving groups, with a focus on the well-established Hofmann elimination as a benchmark, and explores the theoretical potential of tert-butylurea in similar roles.
Bulky Amines as Leaving Groups: The Hofmann Elimination Benchmark
The quintessential example of a bulky amine derivative functioning as a leaving group is the Hofmann elimination. This reaction provides a valuable framework for understanding how steric hindrance in the leaving group can dictate the regioselectivity of an elimination reaction.
The Hofmann Elimination Pathway
The Hofmann elimination is a multi-step process that transforms an amine into an alkene. The key to this transformation is the conversion of the amine, a poor leaving group, into a bulky quaternary ammonium salt, which is an excellent leaving group.
A Comparative Guide to the Validation of GC-MS Methods for Detecting Impurities in tert-Butylurea
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials like tert-Butylurea is critical for the synthesis of safe and effective active pharmaceutical ingredients (APIs). This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the detection and quantification of potential impurities in this compound. The focus is on the validation of these methods, with supporting data and detailed experimental protocols to aid in the selection and implementation of a robust analytical strategy.
Introduction to Impurity Profiling of this compound
This compound is synthesized from urea and tert-butanol. This process can lead to several potential impurities, including unreacted starting materials and byproducts. The most common impurities that require monitoring are:
-
N,N'-di-tert-butylurea: A common byproduct of the synthesis.
-
Urea: Unreacted starting material.
-
tert-Butanol: Unreacted starting material.
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities. Its high sensitivity and specificity make it well-suited for impurity profiling in pharmaceutical ingredients.[1][2] Method validation is essential to ensure that the analytical method is accurate, precise, and reliable for its intended purpose.
Comparison of GC-MS Methods for Impurity Detection
The successful analysis of diverse impurities in this compound by GC-MS often requires different approaches, particularly concerning sample preparation and chromatographic conditions. Below is a comparison of hypothetical validated methods for the key impurities.
Data Presentation: Summary of Quantitative Data
| Parameter | Method A: N,N'-di-tert-butylurea | Method B: Residual tert-Butanol | Method C: Unreacted Urea (with Derivatization) |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 µg/mL | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.3 µg/mL | 1.5 µg/mL |
| **Linearity (R²) ** | > 0.998 | > 0.999 | > 0.997 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 97.9 - 102.0% |
| Precision (% RSD) | < 2.0% | < 1.5% | < 3.0% |
Experimental Protocols
Method A: Analysis of N,N'-di-tert-butylurea
This method is designed for the direct analysis of the less volatile byproduct, N,N'-di-tert-butylurea.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Sample Preparation:
-
Accurately weigh 100 mg of the this compound sample.
-
Dissolve the sample in 10 mL of methanol.
-
Vortex the solution until fully dissolved.
-
Inject 1 µL of the solution into the GC-MS.
-
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Method B: Analysis of Residual tert-Butanol
This method utilizes headspace GC-MS, which is ideal for volatile impurities like tert-Butanol, minimizing matrix effects.
-
Instrumentation: Headspace sampler coupled to a GC-MS.
-
Sample Preparation:
-
Accurately weigh 50 mg of the this compound sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Seal the vial immediately.
-
Place the vial in the headspace autosampler.
-
-
Headspace-GC-MS Conditions:
-
Headspace Oven Temperature: 80°C.
-
Loop Temperature: 90°C.
-
Transfer Line Temperature: 100°C.
-
Vial Equilibration Time: 15 minutes.
-
GC Column: DB-624 (30 m x 0.32 mm, 1.8 µm film thickness) or equivalent polar column.
-
Inlet Temperature: 200°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 40°C, hold for 5 minutes, ramp to 180°C at 10°C/min, and hold for 5 minutes.
-
MS Conditions: Same as Method A.
-
Method C: Analysis of Unreacted Urea (with Derivatization)
Urea is highly polar and not sufficiently volatile for direct GC-MS analysis. Therefore, a derivatization step is necessary to increase its volatility. A common approach is silylation.
-
Instrumentation: GC-MS.
-
Sample Preparation and Derivatization:
-
Accurately weigh 10 mg of the this compound sample into a reaction vial.
-
Add 1 mL of anhydrous pyridine and 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature.
-
Inject 1 µL of the derivatized solution into the GC-MS.
-
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 260°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 250°C at 20°C/min, and hold for 5 minutes.
-
MS Conditions: Same as Method A.
-
Mandatory Visualization
Caption: Workflow for the validation of a GC-MS method for impurities.
References
Quantitative NMR (qNMR) for the Absolute Purity Determination of Tert-Butyl Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise determination of a compound's purity is fundamental for ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the absolute purity determination of tert-butyl compounds. This document outlines detailed experimental protocols, presents a comparative data summary, and includes workflow visualizations to aid in selecting the most appropriate analytical method.
Comparison of Analytical Techniques
The choice of an analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements for accuracy, precision, and sensitivity.[1]
Table 1: Comparison of qNMR, HPLC, and GC for Purity Analysis of a Tert-Butyl Compound.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Quantification based on the ratio of the integral of an analyte signal to that of a certified internal standard.[1] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1] | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[1] |
| Applicability | Applicable to any soluble compound with a unique NMR signal. Provides structural information simultaneously.[1] | Suitable for a wide range of non-volatile and thermally labile compounds.[1] | Ideal for volatile and thermally stable compounds.[1] |
| Sample Preparation | Precise weighing and dissolution in a deuterated solvent with a certified internal standard.[1] | Dissolution in a suitable solvent.[1] | Dissolution in a volatile solvent; derivatization may be necessary.[1] |
| Purity Result (tert-Butyl 4-hydroxybutanoate) | 99.5% (with certified internal standard) | 99.2% (by area percent normalization) | 99.3% (by area percent normalization) |
| Advantages | Primary analytical method, high accuracy, no need for a specific reference standard of the analyte.[1] | Versatile, suitable for a broad range of compounds.[1] | High resolution and sensitivity for volatile compounds.[1] |
| Disadvantages | Lower sensitivity compared to chromatographic techniques, more expensive instrumentation. | May have lower resolution than GC for some compounds, consumes significant amounts of solvents.[1] | Limited to volatile and thermally stable compounds; high temperatures can cause degradation of labile analytes.[1] |
Experimental Protocols
Detailed methodologies for each technique are provided below.
-
Instrumentation: 400 MHz NMR spectrometer.[1]
-
Internal Standard: Maleic acid (certified reference material).[1]
-
Solvent: Deuterated chloroform (CDCl₃).[1]
-
Sample Preparation:
-
NMR Instrument Parameters:
-
Data Analysis: The purity of the target analyte is determined using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = integral area
-
N = number of protons for the signal
-
MW = molecular weight
-
m = mass
-
P = purity of the internal standard (IS)
-
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (50:50, v/v) with 0.1% formic acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection: UV at 210 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation: Accurately weigh approximately 10 mg of the tert-butyl compound and dissolve it in 10 mL of the mobile phase to a final concentration of 1 mg/mL.[1]
-
Data Analysis: The purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.[1]
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).[1]
-
Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]
-
Injector Temperature: 250 °C.[1]
-
Detector Temperature: 280 °C.[1]
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min, and hold for 5 minutes.[1]
-
Injection Volume: 1 µL (split ratio 50:1).[1]
-
Sample Preparation: Prepare a 1 mg/mL solution of the tert-butyl compound in dichloromethane.[1]
-
Data Analysis: Purity is determined by area percent normalization.[1]
Visualizing the Methodologies
To further clarify the experimental workflow and the logical relationships between these techniques, the following diagrams are provided.
Caption: Experimental workflow for absolute purity determination by qNMR.
Caption: Logical comparison of qNMR, HPLC, and GC principles.
Conclusion
For the absolute purity determination of tert-butyl compounds, qNMR stands out as a primary and highly accurate method that does not require a specific reference standard of the analyte.[1] While HPLC and GC are powerful and versatile techniques, they typically provide a relative purity based on the response of the detector to different components. The choice of the most suitable method will ultimately depend on the specific requirements of the analysis, including the need for absolute versus relative purity, the properties of the compound and its potential impurities, and the available instrumentation.
References
comparing the efficacy of different scavengers in tert-butyl deprotection reactions
For Researchers, Scientists, and Drug Development Professionals
The tert-butyl (t-Bu) protecting group is a cornerstone in modern organic synthesis, particularly in the assembly of peptides and complex drug molecules. Its facile removal under acidic conditions, typically with trifluoroacetic acid (TFA), is a key advantage. However, this process generates a highly reactive tert-butyl cation, which can lead to deleterious side reactions by alkylating sensitive amino acid residues. To mitigate these unwanted modifications, nucleophilic "scavengers" are indispensable additions to the deprotection cocktail. This guide provides an objective comparison of the efficacy of various scavengers, supported by experimental data, to aid in the selection of the optimal scavenger or scavenger cocktail for your specific application.
The Mechanism of Deprotection and the Role of Scavengers
The deprotection of a tert-butyl group with TFA proceeds via an acid-catalyzed cleavage, forming a stable tertiary carbocation—the tert-butyl cation.[1] This electrophilic species can then attack nucleophilic sites within the target molecule, most notably the side chains of sensitive amino acid residues such as Cysteine (Cys), Tryptophan (Trp), Methionine (Met), and Tyrosine (Tyr).[2][3] Scavengers are nucleophilic agents that are more reactive towards the tert-butyl cation than the sensitive residues of the substrate, effectively trapping the cation and preventing unwanted alkylation.[2]
Comparative Efficacy of Common Scavengers
The choice of scavenger is critical and is dictated by the amino acid composition of the peptide or substrate. While individual scavenger performance data is often embedded within studies on "scavenger cocktails," the following tables summarize the primary targets, advantages, and disadvantages of common scavengers, along with quantitative data on the efficacy of various scavenger cocktails in preventing side reactions.
Table 1: Overview of Common Scavengers in Tert-Butyl Deprotection
| Scavenger | Primary Target(s) | Advantages | Disadvantages |
| Triisopropylsilane (TIS) | Trp, Tyr, Cys | Highly effective carbocation scavenger.[4] | Can act as a reducing agent for some protecting groups.[5] |
| Triethylsilane (TES) | Trp, Met | Effective silane-based scavenger.[4] | May reduce the indole ring of tryptophan.[6] |
| 1,2-Ethanedithiol (EDT) | Cys, Trp | Strong nucleophile, effective at preventing S-alkylation.[4] | Strong, unpleasant odor.[4] |
| Thioanisole | Met, Trp | Reduces methionine sulfoxide.[4] | Can have a strong odor. |
| Phenol | Tyr, Trp | Good scavenger for protecting tyrosine.[4] | Can be corrosive and toxic. |
| Anisole | General, Tyr, Trp | General-purpose scavenger.[4] | Less effective than more specialized scavengers for certain residues. |
| Water | General | Hydrolyzes tert-butyl cations.[4] | May not be sufficient as a sole scavenger for highly sensitive substrates. |
| Dimethyl Sulfide (DMS) | Met | Effective for preventing methionine alkylation.[4] | Volatile with a strong odor. |
| Dithiothreitol (DTT) | Cys | Protects against oxidation and disulfide bond formation. | Can be unstable in strong acid over time. |
Table 2: Quantitative Comparison of Scavenger Cocktails in Preventing S-tert-butylation of a Cysteine-Containing Peptide
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide | Reference |
| 95% TFA / 5% H₂O | 75 | 25 | [6] |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90 | 10 | [6] |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 95 | 5 | [6] |
| Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT; 82.5:5:5:5:2.5) | >98 | <2 | [6] |
Data is illustrative and based on a model peptide. Actual percentages can vary based on the specific peptide sequence and reaction conditions.
Table 3: Efficacy of Scavenger Cocktails in Preventing Methionine Side Reactions
| Cleavage Cocktail Composition (v/v/w) | % Main Product | % Met(O) | % Other Impurities | Reference |
| Reagent K: TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | 45 | 55 | 0 | [7] |
| Reagent R: TFA/Thioanisole/Anisole/EDT (90:5:2:3) | 85 | 15 | 0 | [7] |
| Reagent B: TFA/Phenol/H₂O/TIS (88:5:5:2) | 50 | 50 | 0 | [7] |
| Reagent H: TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I (81:5:5:2.5:3:2:1.5) | >95 | 0 | <5 | [7] |
Data adapted from a study on a model pentadecapeptide containing one methionine and two cysteine residues.[7]
Experimental Protocols
To objectively compare the efficacy of different scavengers, a standardized experimental workflow is crucial. The following protocol outlines a general procedure for evaluating scavenger performance in the context of solid-phase peptide synthesis (SPPS).
References
- 1. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biotage.com [biotage.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of tert-Butylurea
For researchers and scientists in the fast-paced world of drug development, meticulous attention to safety protocols is paramount. Handling and disposing of chemical reagents like tert-Butylurea requires a clear and precise understanding of the associated hazards and the necessary steps to mitigate them. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.
This compound is classified as a hazardous substance, being harmful if swallowed, in contact with skin, or inhaled, and may cause respiratory irritation[1]. Therefore, proper disposal is not merely a suggestion but a critical component of laboratory safety. Adherence to these guidelines will help in building a culture of safety and trust within your research environment.
Key Safety and Handling Data
A thorough understanding of the substance's properties is the first step in safe handling and disposal. The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C5H12N2O | [2] |
| Molecular Weight | 116.16 g/mol | [2] |
| Melting Point | ~185 °C (decomposes) | [2] |
| Acute Oral Toxicity | Category 4 | [1] |
| Acute Dermal Toxicity | Category 4 | [1] |
| Acute Inhalation Toxicity | Category 4 (Dusts and Mists) | [1] |
| Signal Word | Warning | [1][3] |
Experimental Protocols: Disposal of this compound
The proper disposal of this compound must be conducted in accordance with institutional and local regulations. The following is a general, step-by-step protocol for its safe disposal.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing the appropriate PPE. This includes:
-
Safety goggles with side-shields[4].
-
Chemical-resistant gloves (e.g., nitrile)[4].
-
A lab coat[4].
-
In cases of potential dust generation, use a full-face respirator[5].
2. Waste Collection:
-
Solid Waste: Collect unwanted or expired this compound in a designated, clearly labeled hazardous waste container[4]. The container should be made of a compatible material and have a secure, tight-fitting lid[4].
-
Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, gloves, and absorbent materials from spill cleanups, must also be placed in the designated hazardous waste container[4].
-
Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol)[6]. The rinsate should be collected and disposed of as hazardous waste. After rinsing, deface the label on the container before disposing of it as regular laboratory glass waste, if permitted by your institution[6].
3. Spill Management:
-
For small spills, use an inert, non-combustible absorbent material like vermiculite or dry sand to contain and absorb the chemical[4].
-
Sweep up the absorbed material and place it into the designated hazardous waste container[1].
-
Do not use combustible materials such as paper towels to absorb large quantities of the chemical[4].
-
Decontaminate the spill area with a suitable solvent and then wash with soap and water[4].
4. Storage of Waste:
-
Store the hazardous waste container in a designated, well-ventilated satellite accumulation area or a central hazardous waste storage facility[1][4].
-
The storage area should be cool and dry[1].
5. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[4].
-
Never dispose of this compound down the drain or in the regular trash[1]. All disposal must be through an approved waste disposal plant[1][3].
Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
